Dibenzyl D-glutamate
Description
Structure
3D Structure
Properties
IUPAC Name |
dibenzyl (2R)-2-aminopentanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c20-17(19(22)24-14-16-9-5-2-6-10-16)11-12-18(21)23-13-15-7-3-1-4-8-15/h1-10,17H,11-14,20H2/t17-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHQUQYYPAWHGAR-QGZVFWFLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCC(C(=O)OCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)CC[C@H](C(=O)OCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Dibenzyl D-Glutamate from D-Glutamic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive and in-depth exploration of the synthesis of dibenzyl D-glutamate from D-glutamic acid. Moving beyond a simple recitation of procedural steps, this document elucidates the underlying chemical principles, critical process parameters, and potential challenges inherent in this important transformation. The guide is structured to empower researchers and drug development professionals with the foundational knowledge and practical insights required to successfully and reproducibly synthesize this key intermediate. We will delve into two primary synthetic strategies: direct esterification and a protecting group-based approach, offering detailed, field-proven protocols for each. The causality behind experimental choices, self-validating system designs for protocols, and authoritative grounding through comprehensive references are the pillars of this guide, ensuring scientific integrity and practical applicability.
Introduction: The Significance of this compound
This compound is a crucial chiral building block in the synthesis of a wide array of complex molecules, particularly in the pharmaceutical industry. Its protected carboxylic acid functionalities and the stereochemical integrity of the D-enantiomer make it an invaluable precursor for the synthesis of peptidomimetics, enzyme inhibitors, and other biologically active compounds. The D-configuration is often essential for conferring specific pharmacological activities or for enhancing metabolic stability compared to the naturally occurring L-enantiomers.
The synthesis of this compound, while conceptually straightforward, presents several practical challenges that can impact yield, purity, and, most critically, the enantiomeric excess of the final product. This guide will address these challenges head-on, providing robust methodologies and the scientific rationale to navigate them effectively.
Core Synthetic Strategies: A Comparative Overview
Two principal pathways are commonly employed for the synthesis of this compound from D-glutamic acid:
-
Direct Acid-Catalyzed Esterification: This is the most direct approach, involving the simultaneous esterification of both carboxylic acid groups of D-glutamic acid using benzyl alcohol in the presence of a strong acid catalyst.
-
N-Protecting Group Strategy: This method involves the initial protection of the amino group of D-glutamic acid, followed by esterification of the carboxylic acid groups, and concluding with the deprotection of the amino group.
The choice between these strategies depends on the specific requirements of the subsequent synthetic steps, the desired purity profile, and the scale of the reaction.
Figure 1: Overview of the primary synthetic routes to this compound.
Direct Acid-Catalyzed Esterification: A Detailed Protocol and Mechanistic Insights
The direct esterification of D-glutamic acid with benzyl alcohol is an efficient one-pot synthesis. The reaction is typically catalyzed by a strong acid, with p-toluenesulfonic acid (p-TsOH) being the catalyst of choice due to its solid nature, which simplifies handling compared to liquid mineral acids.[1]
The Underlying Mechanism
The reaction proceeds via a classic Fischer-Speier esterification mechanism. The p-TsOH protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon. This activation facilitates nucleophilic attack by the benzyl alcohol. The subsequent tetrahedral intermediate eliminates a molecule of water to form the ester. The entire process is a series of equilibria.
Figure 2: Simplified mechanism of acid-catalyzed esterification.
To drive the reaction to completion, the water generated must be removed from the reaction mixture. This is typically achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent.
The Critical Role of Solvent Choice in Preventing Racemization
A significant challenge in the esterification of amino acids is the potential for racemization at the α-carbon. This occurs via the formation of a carbanion intermediate, a process that can be exacerbated by acidic conditions and elevated temperatures.[2] The choice of solvent is therefore paramount. While toluene can be used, its higher boiling point can lead to significant racemization.[3] Cyclohexane is the preferred solvent as it forms a lower-boiling azeotrope with water, allowing for efficient water removal at a temperature that minimizes the risk of racemization.[3][4]
Field-Proven Experimental Protocol
This protocol is adapted from a highly successful procedure for the L-enantiomer and is designed to yield enantiomerically pure this compound p-toluenesulfonate.[3]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| D-Glutamic Acid | 147.13 | 20.0 g | 0.136 | 1.0 |
| p-Toluenesulfonic acid monohydrate | 190.22 | 31.0 g | 0.163 | 1.2 |
| Benzyl Alcohol | 108.14 | 70.4 mL | 0.680 | 5.0 |
| Cyclohexane | - | 160 mL | - | - |
| Ethyl Acetate | - | 240 mL | - | - |
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add D-glutamic acid (20.0 g, 0.136 mol), p-toluenesulfonic acid monohydrate (31.0 g, 0.163 mol), and benzyl alcohol (70.4 mL, 0.680 mol).
-
Add cyclohexane (160 mL) to the flask.
-
Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing for approximately 6 hours, or until no more water is collected.
-
Cool the reaction mixture to 50 °C and add ethyl acetate (240 mL).
-
Warm the resulting suspension to reflux for a few minutes, then allow it to cool to room temperature while stirring for 1 hour.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the filter cake with ethyl acetate and dry under vacuum to yield this compound p-toluenesulfonate as a white solid.
Expected Yield: ~97%
Characterization of this compound p-Toluenesulfonate
The identity and purity of the synthesized product should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| Melting Point | ~141-142 °C[3] |
| ¹H NMR (300 MHz, CDCl₃) | δ (ppm): 8.37 (bs, 3H), 7.72 (d, J = 8.0 Hz, 2H), 7.28–7.19 (m, 10H), 6.96 (d, J = 8.0 Hz, 2H), 5.07–4.89 (m, 4H), 4.13 (t, J = 6.3 Hz, 1H), 2.58–2.34 (m, 2H), 2.23 (s, 3H), 2.18 (m, 2H).[3] |
| ¹³C NMR (75 MHz, CDCl₃) | δ (ppm): 172.2, 169.1, 141.5, 140.5, 135.9, 134.9, 129.1, 128.7, 128.6, 128.5, 128.3, 126.3, 68.2, 66.6, 52.6, 29.6, 25.4, 21.5.[3] |
| Chiral HPLC | To determine enantiomeric excess, the free base should be liberated and analyzed. |
N-Protecting Group Strategy: An Alternative Approach
For syntheses where the free amino group might interfere with subsequent reactions or to further minimize the risk of racemization, an N-protecting group strategy is often employed. The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability under the esterification conditions and its facile removal under acidic conditions.
Rationale for the N-Protecting Group Strategy
Protecting the amino group as a carbamate reduces its basicity and nucleophilicity, preventing it from participating in unwanted side reactions. This strategy offers greater control over the reaction and can lead to a cleaner product profile, albeit at the cost of additional synthetic steps.
General Workflow for the N-Boc Strategy
Figure 3: General workflow for the N-Boc protected synthesis of this compound.
Experimental Protocol for N-Boc-Dibenzyl-D-Glutamate Synthesis
Step 1: Synthesis of N-Boc-D-Glutamic Acid
This is a standard procedure that can be readily found in the literature.
Step 2: Synthesis of N-Boc-Dibenzyl-D-Glutamate
-
Dissolve N-Boc-D-glutamic acid in a suitable solvent such as DMF or acetonitrile.
-
Add a base, such as cesium carbonate or triethylamine, to deprotonate the carboxylic acids.
-
Add benzyl bromide and stir the reaction at room temperature until completion (monitored by TLC).
-
Work up the reaction by quenching with water and extracting the product into an organic solvent.
-
Purify the product by column chromatography.
Step 3: Deprotection to Yield this compound
-
Dissolve the N-Boc-dibenzyl-D-glutamate in a suitable solvent like dichloromethane.
-
Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the solvent and excess acid under reduced pressure to obtain the desired product, typically as the TFA or HCl salt.
Purification and Quality Control
The final purity of this compound is critical for its use in subsequent synthetic steps.
-
Recrystallization: For the p-toluenesulfonate salt obtained from the direct esterification, recrystallization from a suitable solvent system (e.g., ethanol/ether) can be employed to enhance purity.
-
Chromatography: For the N-protected intermediate and the final product from the protecting group strategy, silica gel column chromatography is the standard purification method.
-
Analytical Validation: The purity and identity of the final product should be rigorously confirmed by NMR spectroscopy, mass spectrometry, and chiral HPLC to ensure the desired enantiomeric excess.
Conclusion
The synthesis of this compound from D-glutamic acid is a well-established yet nuanced process. The choice between direct esterification and an N-protecting group strategy will be dictated by the specific needs of the research or development program. By understanding the underlying chemical principles, particularly the mechanisms of esterification and racemization, and by employing the robust, field-proven protocols detailed in this guide, researchers can confidently and reproducibly synthesize this valuable chiral building block with high yield and enantiomeric purity. The emphasis on causality, self-validating protocols, and authoritative references provides a solid foundation for success in this synthetic endeavor.
References
-
Mechanism of p-Toluenesulfonic acid. (2024). toluenesulfonicacid-ptbba. Available at: [Link]
-
Mastering Esterification with p-Toluenesulfonic Acid: A Supplier's Guide. (n.d.). Available at: [Link]
-
Bolchi, C., et al. (2015). Enantiomerically Pure Dibenzyl Esters of l-Aspartic and l-Glutamic Acid. Organic Process Research & Development, 19(8), 1044-1050. Available at: [Link]
-
Bolchi, C., et al. (2018). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. Amino Acids, 50(10), 1403-1410. Available at: [Link]
-
Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. (2023). Molecules, 28(15), 5723. Available at: [Link]
-
The Chemical Synthesis of L-Glutamic Acid Dibenzyl Ester 4-Toluenesulfonate: Methods and Considerations. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Biocatalytic route scouting and enzyme screening toward the synthesis of α-benzyl L-glutamate. (2024). Frontiers in Catalysis, 3. Available at: [Link]
-
High selective autocatalytic esterification of glutamic acid by benzyl alcohol with CuCl2 promoting. (2014). Catalysis Communications, 46, 121-124. Available at: [Link]
-
A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as Catalyst. (2013). Journal of the Korean Chemical Society, 57(5), 622-625. Available at: [Link]
-
Amino Acid-Protecting Groups. (2009). Chemical Reviews, 109(6), 2455-2504. Available at: [Link]
Sources
Dibenzyl D-glutamate Hydrochloride: A Comprehensive Technical Guide to Solubility and Stability
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Dibenzyl D-glutamate hydrochloride is a pivotal derivative of D-glutamic acid, widely utilized as a synthetic intermediate in peptide chemistry and as a research tool in neurobiology. Its efficacy and reliability in these applications are fundamentally dependent on its physicochemical properties, particularly its solubility in relevant solvent systems and its stability under various storage and experimental conditions. This technical guide provides an in-depth analysis of the solubility and stability profiles of this compound hydrochloride. We present a synthesis of available data, explain the core chemical principles governing its behavior, and provide robust, field-proven protocols for its characterization. This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals, enabling them to optimize the handling, formulation, and application of this important compound.
Introduction and Physicochemical Profile
This compound hydrochloride is the hydrochloride salt of the dibenzyl ester of D-glutamic acid. The benzyl ester groups serve as protecting groups for the carboxylic acid functionalities, rendering the molecule more lipophilic than the parent amino acid and facilitating its use in organic synthesis and as a cell-permeant derivative in biological studies.[1][2] A thorough understanding of its solubility is critical for preparing stock solutions and reaction mixtures, while knowledge of its stability profile is paramount for ensuring the integrity of the compound during storage and experimentation, preventing the formation of impurities that could confound results.
This guide is structured to first address the solubility characteristics of the compound, followed by a detailed examination of its stability and degradation pathways. Each section combines theoretical grounding with practical, step-by-step protocols designed for immediate application in a laboratory setting.
Table 1: Physicochemical Properties of Glutamate Dibenzyl Ester Hydrochloride (Note: Data is primarily reported for the L-isomer, which is expected to have identical physical properties to the D-isomer, except for the sign of optical rotation.)
| Property | Value | Source(s) |
| Synonyms | H-D-Glu(OBzl)-OBzl HCl; D-Glutamic acid dibenzyl ester hydrochloride | [1][2] |
| Molecular Formula | C₁₉H₂₁NO₄·HCl | [2] |
| Molecular Weight | 363.84 g/mol | [2] |
| Appearance | White to off-white crystalline solid or powder | [1][2] |
| Melting Point | 100-106 °C | [1][2] |
| Storage Temperature | 0-8 °C, store in a dry, dark place | [2] |
Solubility Profile: From Theory to Practice
The solubility of an active pharmaceutical ingredient (API) or research compound is a critical determinant of its utility. It influences everything from reaction kinetics in synthesis to bioavailability in biological systems. The solubility of this compound hydrochloride is governed by its molecular structure: a salt with a free amine, but also with two bulky, nonpolar benzyl groups.
Guiding Principles of Solubility
The overall solubility is a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions. For this compound hydrochloride, key considerations include:
-
Polarity: The hydrochloride salt form provides a charged ammonium group, enhancing solubility in polar protic solvents like water, ethanol, and methanol.[1] However, the large, nonpolar benzyl esters increase its affinity for organic solvents.
-
pH: As a salt of a strong acid (HCl) and a weak base (the amine), the pH of the aqueous medium will significantly impact solubility. In acidic to neutral pH, the amine remains protonated, favoring solubility. At higher pH, deprotonation to the free base would decrease aqueous solubility.
-
Thermodynamic vs. Kinetic Solubility: It is crucial to distinguish between these two concepts. Kinetic solubility measures the concentration at which a compound, dissolved in an organic solvent like DMSO, begins to precipitate when added to an aqueous buffer.[3] Thermodynamic solubility , the true equilibrium value, is the maximum concentration of the most stable crystalline form of a compound that can be dissolved in a solvent at a specific temperature.[3] The shake-flask method is the gold standard for determining thermodynamic solubility.[4][5]
Solubility Data Overview
While specific quantitative thermodynamic solubility data for this compound hydrochloride is not widely published, qualitative reports and data from close analogs provide a strong predictive framework.
Table 2: Summary of Known and Analog-Predicted Solubility
| Solvent | Solubility Classification / Value | Comments | Source(s) |
| Water | Soluble | The hydrochloride salt form promotes aqueous solubility. | [1] |
| Ethanol | Soluble | Good solubility in polar protic organic solvents. | [1] |
| Methanol | Soluble | Good solubility in polar protic organic solvents. | [1] |
| DMSO | ~10 mg/mL (Analog Data) | Data for Dimethyl DL-glutamate HCl; provides a useful starting point for concentration range finding. | [6] |
| PBS (pH 7.2) | ~10 mg/mL (Analog Data) | Data for Dimethyl DL-glutamate HCl; suggests good solubility in buffered aqueous systems. | [6] |
Causality Insight: The solubility of the dimethyl analog in PBS at ~10 mg/mL is encouraging.[6] However, the larger benzyl groups of the target compound will increase its lipophilicity, which may either increase or decrease solubility in different systems compared to the dimethyl ester, depending on the interplay of crystal lattice energy and solvation energy. Direct experimental verification is essential.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol describes a robust, self-validating method to determine the equilibrium solubility of this compound hydrochloride.[4][5]
Objective: To determine the maximum dissolved concentration of the compound in a specific solvent at equilibrium.
Materials:
-
This compound hydrochloride
-
Selected solvent(s) (e.g., Water, PBS pH 7.4, Ethanol)
-
Low-adsorption vials (e.g., glass or polypropylene)
-
Orbital shaker with temperature control
-
Centrifuge
-
Low-binding syringe filters (e.g., 0.22 µm PVDF)
-
Calibrated analytical balance
-
Validated stability-indicating HPLC-UV method
Methodology:
-
Preparation: Add an excess amount of solid this compound hydrochloride to a vial. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment, confirming saturation.[4] A starting point is to add ~20 mg of solid to 1 mL of solvent.
-
Equilibration: Seal the vials and place them on an orbital shaker at a controlled temperature (e.g., 25 °C or 37 °C). Agitate for a defined period, typically 24 to 48 hours. This extended time is crucial to ensure the system reaches true thermodynamic equilibrium, which can be slow for crystalline solids.[5]
-
Phase Separation: After equilibration, allow the vials to stand briefly to let the excess solid settle. Carefully withdraw a sample of the supernatant. Separate the liquid and solid phases by centrifugation (e.g., 10,000 x g for 15 minutes) followed by filtration through a low-binding 0.22 µm syringe filter.[5] This dual separation method is critical to remove all undissolved microcrystals, which would otherwise lead to an overestimation of solubility.
-
Quantification: Accurately dilute the clear filtrate with an appropriate solvent and analyze the concentration using a pre-validated HPLC-UV method.
-
Validation of Equilibrium:
-
Time-Point Analysis: To confirm that equilibrium has been reached, take samples at multiple time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when the measured concentration no longer increases.
-
Solid-State Analysis: Recover the remaining solid from the vial and analyze it using techniques like XRPD or DSC. This step is a crucial self-validating control to ensure the compound has not converted to a different polymorphic form or disproportionated from the salt to the free base during the experiment.[5]
-
Caption: Workflow for Thermodynamic Solubility Determination.
Stability Profile and Degradation Pathways
Understanding the chemical stability of this compound hydrochloride is essential for defining appropriate storage conditions, establishing shelf-life, and ensuring the integrity of experimental results. As an amino acid ester, it is susceptible to specific degradation pathways.
Principal Degradation Mechanisms
The molecular structure of this compound hydrochloride dictates its likely points of failure under stress:
-
Ester Hydrolysis: This is the most probable degradation pathway. The two benzyl ester linkages are susceptible to cleavage under both acidic and basic conditions, yielding mono-benzyl esters and ultimately D-glutamic acid.[7] This process is often accelerated by heat.
-
Intramolecular Cyclization: Like glutamic acid itself, the compound could potentially undergo intramolecular cyclization at the free D-glutamic acid (formed after hydrolysis) to form pyroglutamic acid, particularly under thermal stress.[8]
-
Oxidation: While less common for this structure, oxidative conditions could potentially target the benzyl groups or other parts of the molecule, though this is generally a minor pathway unless potent oxidizing agents are present.[9]
-
Solid-State Stability: In its solid crystalline form, the compound is expected to be quite stable if protected from high humidity and temperature. The salt form generally enhances solid-state stability compared to the free base. Data on the related L-isomer p-toluenesulfonate salt shows it to be a high-melting, stable solid.[10] For the hydrochloride salt, storage at refrigerated (0-8 °C) and dry conditions is recommended.[2]
Caption: Primary Degradation Pathways for this compound.
Forced Degradation Studies: A Predictive Tool
Forced degradation, or stress testing, is a cornerstone of pharmaceutical development used to deliberately degrade a compound under exaggerated conditions.[11] Its purpose is twofold: to identify the most likely degradation products that could form during storage and to ensure the analytical method used for stability testing is "stability-indicating"—meaning it can separate and quantify the intact drug from its degradants.[7][12]
Experimental Protocol: Forced Degradation Study
Objective: To identify potential degradation products and establish degradation pathways for this compound hydrochloride.
Materials:
-
This compound hydrochloride
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Temperature-controlled ovens/baths
-
ICH-compliant photostability chamber
-
Validated stability-indicating HPLC-UV/MS method
Methodology:
A solution of the compound (e.g., 1 mg/mL in a suitable co-solvent if needed) is subjected to the following parallel stress conditions. The goal is to achieve a target degradation of 5-20%. If degradation is too rapid, the stress level (time, temperature, or reagent concentration) should be reduced.
-
Acid Hydrolysis:
-
Condition: 0.1 M HCl at 60 °C.
-
Procedure: Mix the compound solution with the acid solution. Take samples at time points (e.g., 2, 4, 8, 24 hours). Neutralize samples with an equivalent amount of NaOH before HPLC analysis.
-
Rationale: This condition aggressively promotes the hydrolysis of ester bonds.[7]
-
-
Base Hydrolysis:
-
Condition: 0.1 M NaOH at room temperature (25 °C).
-
Procedure: Mix the compound solution with the base solution. Take samples at shorter time points (e.g., 5, 15, 30, 60 minutes) as base-catalyzed ester hydrolysis is typically very rapid. Neutralize samples with an equivalent amount of HCl before analysis.
-
Rationale: Saponification (base-catalyzed hydrolysis) of esters is a highly efficient degradation pathway.[7]
-
-
Oxidative Degradation:
-
Condition: 3% H₂O₂ at room temperature.
-
Procedure: Mix the compound solution with the hydrogen peroxide solution. Monitor over several hours (e.g., 2, 8, 24 hours).
-
Rationale: This tests the compound's susceptibility to oxidation, a common degradation mechanism.[9]
-
-
Thermal Degradation:
-
Condition: 60 °C in solution and as a solid.
-
Procedure: Store a solution and a sample of the solid powder in a 60 °C oven. Test at time points up to 5 days.
-
Rationale: Heat accelerates inherent degradation pathways like hydrolysis and cyclization.[8]
-
-
Photostability:
-
Condition: Expose a solution and the solid powder to light according to ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter).
-
Procedure: Place samples in a photostability chamber. A dark control sample wrapped in foil must be stored alongside to differentiate between light-induced and thermal degradation.
-
Rationale: This assesses if the compound is light-sensitive, which would necessitate special handling and packaging.
-
Analysis: All samples, including a time-zero (unstressed) control, are analyzed by a stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection to aid in the identification of degradation products based on their mass-to-charge ratio.
Summary and Recommendations
This compound hydrochloride is a valuable chemical tool whose utility depends on its proper handling. This guide has outlined its key physicochemical characteristics.
-
Solubility: The compound is soluble in water and polar organic solvents. For quantitative applications, its thermodynamic solubility should be determined experimentally using the provided shake-flask protocol, as relying solely on analog data is insufficient for rigorous scientific work.
-
Stability: The primary degradation pathway is the hydrolysis of its benzyl ester groups, which is significantly accelerated by acidic, basic, and high-temperature conditions. The solid form is stable when stored in a cool, dry, and dark environment. Aqueous stock solutions should be prepared fresh and should not be stored for extended periods, as suggested by data from related compounds.[6]
For all applications, the use of a validated, stability-indicating analytical method is strongly recommended to monitor the purity and integrity of this compound hydrochloride, ensuring the reliability and reproducibility of experimental outcomes.
References
- Cayman Chemical. (n.d.). Dimethyl DL-Glutamate (hydrochloride) - PRODUCT INFORMATION.
- Persson, A. (2004). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.
- ChemBK. (2024). D-Glutamic acid dibenzyl ester hydrochloride.
- Lab Pro Inc. (n.d.). Dibenzyl L-Glutamate Hydrochloride, 25G.
- Chem-Impex. (n.d.). L-Glutamic acid dibenzyl ester hydrochloride.
- Puccetti, F., et al. (2015). Enantiomerically Pure Dibenzyl Esters of l-Aspartic and l-Glutamic Acid. ACS Publications.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Dibenzyl L-Glutamate Hydrochloride.
- National Center for Biotechnology Information. (n.d.). L-Glutamic acid dibenzyl ester. PubChem Compound Database.
- Pharma Trendz. (2026). Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development.
- Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
- Montanari, A., et al. (2025). Stability of Glutamic Acid and Monosodium Glutamate Under Model System Conditions: Influence of Physical and Technological Factors. ResearchGate.
- Pharmapproach. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
- Khan, K., & Elia, M. (1991). Factors affecting the stability of L-glutamine in solution. Clinical Nutrition, 10(4), 186-192.
- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
- Katsarava, R., et al. (2004). Biodegradation of amino-acid-based poly(ester amide)s: in vitro weight loss and preliminary in vivo studies. Journal of Biomaterials Science, Polymer Edition, 15(4), 495-519.
- WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.
- BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals.
- Pegram, L. M., et al. (2010). Basis of Protein Stabilization by K Glutamate: Unfavorable Interactions with Carbon, Oxygen Groups. Biophysical Journal, 99(8), 2649-2657.
- BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS.
- BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing.
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A Technical Guide to the Synthesis and Characterization of D-Glutamic Acid Dibenzyl Ester
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of Chiral Building Blocks
In the landscape of modern pharmaceutical development and complex organic synthesis, the precise control of stereochemistry is paramount. Chiral molecules, particularly enantiomerically pure amino acid derivatives, serve as foundational building blocks for a vast array of bioactive compounds. D-glutamic acid dibenzyl ester, a protected form of the non-proteinogenic D-glutamic acid, represents a key intermediate in the synthesis of peptide-based therapeutics, enzyme inhibitors, and other complex molecular architectures. This guide provides an in-depth exploration of the initial synthesis, underlying chemical principles, and characterization of D-glutamic acid dibenzyl ester, offering field-proven insights for its practical application in a laboratory setting.
Section 1: Historical Context and the Logic of Synthesis
While a singular, seminal publication marking the "discovery" of D-glutamic acid dibenzyl ester is not prominent in the historical record, its initial synthesis can be confidently attributed to the application of the well-established Fischer-Speier esterification method. This acid-catalyzed esterification, first described in the late 19th century, remains a cornerstone of organic synthesis for its simplicity and efficiency.
The rationale for preparing the dibenzyl ester of D-glutamic acid is rooted in the strategic necessity of protecting group chemistry . The two carboxylic acid functionalities of glutamic acid are reactive sites that can interfere with desired chemical transformations at the amino group or in peptide coupling reactions. The benzyl ester provides a robust protecting group that is stable to a wide range of reaction conditions and can be readily removed by catalytic hydrogenolysis, a mild and selective deprotection strategy.
Section 2: The Cornerstone of Synthesis: Fischer-Speier Esterification
The most reliable and widely adopted method for the preparation of D-glutamic acid dibenzyl ester is the direct esterification of D-glutamic acid with benzyl alcohol in the presence of an acid catalyst, typically p-toluenesulfonic acid (p-TsOH)[1][2]. The reaction is driven to completion by the removal of water, which is a byproduct of the esterification.
The Mechanism of Action
The Fischer-Speier esterification proceeds through a series of protonation and nucleophilic acyl substitution steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates one of the carboxylic acid groups of D-glutamic acid, enhancing the electrophilicity of the carbonyl carbon[3][4].
-
Nucleophilic Attack by Benzyl Alcohol: A molecule of benzyl alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate[3][5].
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group leaves as a molecule of water, a good leaving group, and the carbonyl group is reformed.
-
Deprotonation: The catalyst is regenerated by the deprotonation of the carbonyl oxygen.
This process occurs at both the α- and γ-carboxylic acid groups to yield the desired dibenzyl ester.
Caption: Mechanism of Fischer-Speier Esterification.
Critical Experimental Parameters and Causality
The success of the synthesis hinges on several key factors:
-
Water Removal: The esterification is a reversible reaction. To drive the equilibrium towards the product, the water formed during the reaction must be continuously removed. This is typically achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent[2][6].
-
Choice of Solvent: Historically, hazardous solvents like benzene and carbon tetrachloride were used[2][6]. Modern, safer protocols advocate for the use of cyclohexane , which forms a low-boiling azeotrope with water, allowing for efficient water removal at a temperature that minimizes the risk of racemization[6][7]. Toluene can also be used, but it requires higher temperatures, which can lead to some degree of racemization[2][6].
-
Stoichiometry of Reagents: An excess of benzyl alcohol is typically used to further shift the equilibrium towards the product. The amount of p-toluenesulfonic acid catalyst is also a critical parameter, with slightly more than one equivalent often used to ensure both catalysis and the formation of the stable tosylate salt of the product[6][7].
-
Temperature Control: Maintaining the reaction temperature at the boiling point of the azeotrope is crucial. Excessively high temperatures can lead to the racemization of the chiral center of the amino acid[2][6].
Section 3: A Validated Experimental Protocol
The following protocol is adapted from established procedures for the synthesis of the L-enantiomer and is directly applicable to the preparation of D-glutamic acid dibenzyl ester p-toluenesulfonate[6][7]. This self-validating system ensures high yield and enantiomeric purity.
Caption: Experimental Workflow for Synthesis.
Step-by-Step Methodology
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine D-glutamic acid (1.0 eq), p-toluenesulfonic acid monohydrate (1.2 eq), benzyl alcohol (5.0 eq), and cyclohexane.
-
Azeotropic Reflux: Heat the mixture to reflux with vigorous stirring. The cyclohexane-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing for approximately 6 hours, or until no more water is collected.
-
Crystallization: Cool the reaction mixture to approximately 50°C. Add ethyl acetate to the mixture to induce precipitation of the product.
-
Isolation and Purification: Stir the resulting suspension at room temperature for 1 hour to ensure complete crystallization. Collect the white solid by filtration.
-
Washing and Drying: Wash the filter cake with cold ethyl acetate to remove any residual benzyl alcohol and p-toluenesulfonic acid. Dry the product under vacuum to a constant weight.
Section 4: Physicochemical and Spectroscopic Characterization
The synthesized D-glutamic acid dibenzyl ester is typically isolated as its p-toluenesulfonate salt, which is a stable, crystalline solid.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula (as tosylate salt) | C₁₉H₂₁NO₄·C₇H₈O₃S | [8] |
| Molecular Weight (as tosylate salt) | 499.60 g/mol | [8] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point (L-enantiomer tosylate) | 141.6 °C | [6] |
Note: The melting point for the D-enantiomer is expected to be identical to that of the L-enantiomer.
Spectroscopic Data (for the corresponding L-enantiomer)
The following data for the L-enantiomer can be used as a reference for the characterization of the D-enantiomer, with the key difference being the sign of the specific rotation.
-
¹H NMR (300 MHz, CDCl₃) δ: 8.37 (bs, 3H), 7.72 (d, J = 8.0 Hz, 2H), 7.19–7.28 (m, 10H), 6.96 (d, J = 8.0 Hz, 2H), 4.89–5.07 (m, 4H), 4.13 (t, J = 6.3 Hz, 1H), 2.34–2.58 (m, 2H), 2.23 (s, 3H), 2.18 (m, 2H).[6]
-
¹³C NMR (75 MHz, CDCl₃) δ: 172.2, 169.1, 141.5, 140.5, 135.9, 134.9, 129.1, 128.7, 128.6, 128.5, 128.3, 126.3, 68.2, 66.6, 52.6, 29.6, 25.4, 21.5.[6]
-
Specific Rotation [α]D25 (L-enantiomer): +7.4 (c 1, MeOH).[6] The D-enantiomer is expected to have a specific rotation of approximately -7.4.
Section 5: Conclusion and Future Perspectives
The synthesis of D-glutamic acid dibenzyl ester via Fischer-Speier esterification is a robust and well-understood process. The use of modern, safer solvents like cyclohexane has significantly improved the practicality and safety of this procedure without compromising yield or enantiomeric purity. As a key chiral building block, D-glutamic acid dibenzyl ester will continue to be an indispensable tool for medicinal chemists and synthetic organic chemists in the development of novel therapeutics and complex molecular targets. Future research may focus on the development of catalytic, enantioselective methods for the synthesis of D-amino acid derivatives, further expanding the synthetic chemist's toolkit.
References
-
The Chemical Synthesis of L-Glutamic Acid Dibenzyl Ester 4-Toluenesulfonate: Methods and Considerations. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 8, 2024, from [Link]
-
General method to prepare amino acids benzyl esters and to isolate them... (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]
-
Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved February 8, 2024, from [Link]
-
Fischer esterification mechanism. (2021, April 22). YouTube. Retrieved February 8, 2024, from [Link]
-
Bolchi, C., Valoti, E., Fumagalli, L., et al. (2015). Enantiomerically Pure Dibenzyl Esters of l-Aspartic and l-Glutamic Acid. ACS Omega, 5(2), 965-974. [Link]
-
Preparation of esters via Fischer esterification. (n.d.). Khan Academy. Retrieved February 8, 2024, from [Link]
-
Bolchi, C., Bavo, F., & Pallavicini, M. (2017). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. Amino Acids, 49(5), 965-974. [Link]
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- 2. researchgate.net [researchgate.net]
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- 5. m.youtube.com [m.youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. air.unimi.it [air.unimi.it]
- 8. L-Glutamic acid dibenzyl ester 4-toluenesulfonate salt | CAS 2791-84-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
A Technical Guide to the Strategic Application of Dibenzyl D-glutamate in Asymmetric Synthesis
Prepared by: Gemini, Senior Application Scientist
Abstract: The precise control of stereochemistry is a cornerstone of modern pharmaceutical and materials science. Chiral building blocks, derived from the natural chiral pool, are indispensable tools for introducing stereogenic centers with high fidelity. Among these, D-glutamic acid and its derivatives offer a versatile scaffold for complex molecular architectures. This technical guide provides an in-depth exploration of Dibenzyl D-glutamate, a doubly protected form of D-glutamic acid, highlighting its strategic importance as a chiral building block. We will dissect the rationale behind the choice of benzyl protecting groups, detail key synthetic transformations such as pyroglutamate formation, and provide validated experimental protocols. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful synthetic intermediate.
The Imperative of Chiral Purity in Modern Synthesis
The biological activity of pharmaceuticals is intrinsically linked to their three-dimensional structure. Enantiomers of the same molecule can exhibit vastly different pharmacological and toxicological profiles. Consequently, the ability to synthesize enantiomerically pure compounds is not merely an academic challenge but a critical requirement for developing safe and effective medicines. The "chiral pool" — a collection of readily available, inexpensive, and enantiomerically pure natural products like amino acids, sugars, and terpenes — provides a powerful starting point for asymmetric synthesis.
D-glutamic acid is a non-proteinogenic amino acid that serves as a valuable C5 chiral building block. Protecting its three functional groups (α-amino, α-carboxyl, and γ-carboxyl) is essential to control its reactivity in multi-step syntheses. This compound, with both carboxylic acids masked as benzyl esters, is a stable, crystalline solid that serves as a versatile and reliable intermediate in numerous synthetic campaigns.[1]
Physicochemical Properties and Handling
This compound is typically supplied and handled as its hydrochloride or p-toluenesulfonate (tosylate) salt to improve crystallinity and stability.[2] The free amine is an oil, but the salts are typically white to off-white crystalline powders.[1][3] Understanding its physical properties is crucial for reaction setup, purification, and storage.
Table 1: Physicochemical Properties of Dibenzyl L-Glutamate Hydrochloride *
| Property | Value | Source |
| Synonyms | H-D-Glu(OBzl)-OBzl·HCl, this compound HCl | [1][4] |
| Molecular Formula | C₁₉H₂₁NO₄·HCl | [1] |
| Molecular Weight | 363.84 g/mol | [1] |
| Appearance | White to almost white powder/crystal | [1] |
| Melting Point | 102-106 °C | |
| Purity (HPLC) | ≥ 98% | [3] |
| Storage | 0-8°C, cool and dark place | [1] |
Note: Data is often published for the more common L-enantiomer, but the physical properties of the D-enantiomer are identical, with the exception of the sign of optical rotation.
The Benzyl Protecting Groups: A Strategic Choice
The selection of protecting groups is a critical strategic decision in organic synthesis. The benzyl groups in this compound offer a unique combination of stability and selective reactivity that makes them highly advantageous.
-
Robustness: Benzyl esters are stable to a wide range of reaction conditions, including mildly acidic and basic environments, making them compatible with many subsequent synthetic steps.
-
Orthogonality: The benzyl groups are orthogonal to common amine protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl). This allows for selective deprotection and functionalization of the α-amino group without affecting the carboxylic acid esters.
-
Cleavage by Hydrogenolysis: The primary advantage of benzyl esters is their clean and efficient removal via catalytic hydrogenolysis.[5] This process, typically employing hydrogen gas and a palladium catalyst (Pd/C), yields the free carboxylic acids and toluene, a volatile byproduct that is easily removed. This method avoids the harsh acidic or basic conditions required for other ester types, preserving sensitive functionalities elsewhere in the molecule.
This strategic choice enables a synthetic sequence where the α-amino group can be coupled (e.g., in peptide synthesis) while the carboxyl groups remain protected. The benzyl esters can then be removed in a final, mild deprotection step.
Key Synthetic Transformations & Methodologies
This compound is a precursor to several important chiral structures. Its most common and powerful application is the synthesis of D-pyroglutamic acid and its derivatives.
Synthesis of D-Pyroglutamic Acid
D-pyroglutamic acid, a cyclic lactam, is a privileged chiral scaffold found in numerous bioactive molecules and is a key intermediate in the synthesis of pharmaceuticals, including enzyme inhibitors and peptide mimetics.[6][7][8] Its formation from this compound involves a two-stage process: N-deprotection (if protected) followed by intramolecular cyclization.
The cyclization is driven by the attack of the free α-amino group on the activated γ-benzyl ester, leading to the formation of the five-membered lactam ring and the release of benzyl alcohol. This reaction can be promoted thermally or with mild base.
Diagram 1: Synthesis of D-Pyroglutamic Acid from this compound
Caption: Workflow for D-pyroglutamic acid synthesis.
Experimental Protocol 4.1: Synthesis of Benzyl (R)-5-oxopyrrolidine-2-carboxylate
This protocol describes the thermal cyclization of this compound hydrochloride to form the benzyl ester of D-pyroglutamic acid.
-
Neutralization: Suspend this compound hydrochloride (1.0 eq) in a suitable solvent such as ethyl acetate. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and stir vigorously until the solid dissolves and gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free amine of this compound as an oil.
-
Cyclization: Dissolve the resulting oil in toluene. Heat the solution to reflux (approx. 110°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting material and the formation of a new, more polar spot corresponding to the pyroglutamate derivative.
-
Purification: Upon completion, cool the reaction mixture and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure Benzyl (R)-5-oxopyrrolidine-2-carboxylate.
Causality: The initial neutralization step is critical to generate the free amine, which is the nucleophile required for the subsequent intramolecular cyclization. Toluene is an excellent solvent for this step as it is non-protic and has a high boiling point, providing the thermal energy needed to drive the amidation reaction, which expels benzyl alcohol.
Deprotection Strategies: Accessing the Free Acid
The final step in many synthetic routes involving this building block is the removal of the benzyl ester(s). Catalytic hydrogenolysis is the method of choice.
Table 2: Comparison of Benzyl Ester Deprotection Methods
| Method | Reagents & Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenolysis | H₂ (1 atm to 50 psi), 5-10% Pd/C, in MeOH, EtOH, or EtOAc | Very mild, high yield, clean byproducts (toluene) | Catalyst can be pyrophoric; incompatible with reducible groups (alkenes, alkynes, some heterocycles) |
| Acid Hydrolysis | HBr in Acetic Acid | Effective for stubborn esters | Very harsh conditions, can cause side reactions and racemization[9] |
| Basic Hydrolysis (Saponification) | NaOH or LiOH in THF/H₂O | Simple procedure | Can induce epimerization at the α-carbon; not selective if other esters are present[9] |
Experimental Protocol 4.2: Hydrogenolysis of Benzyl (R)-5-oxopyrrolidine-2-carboxylate
-
Setup: Dissolve the benzyl pyroglutamate (1.0 eq) in methanol (MeOH) or ethyl acetate (EtOAc) in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add Palladium on carbon (10% Pd/C, ~5-10 mol% by weight) to the solution.
-
Hydrogenation: Seal the flask, purge with nitrogen, and then introduce hydrogen gas (H₂), typically via a balloon or a Parr hydrogenator apparatus.
-
Reaction: Stir the suspension vigorously at room temperature for 2-16 hours. Monitor the reaction by TLC until the starting material is fully consumed.
-
Work-up: Once complete, carefully purge the reaction vessel with nitrogen. Filter the mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst on the filter paper is pyrophoric and should be quenched with water before disposal.
-
Isolation: Concentrate the filtrate under reduced pressure to yield D-pyroglutamic acid as a white solid.
Causality: The palladium catalyst provides a surface for the oxidative addition of H₂ and the coordination of the benzyl C-O bond, facilitating its reductive cleavage. Celite filtration is essential for the complete removal of the heterogeneous catalyst, which is critical for the purity of the final product and to prevent contamination in subsequent steps.
Application in Complex Synthesis: Benzoquinolizidinone Alkaloids
The utility of this compound extends to the synthesis of complex heterocyclic systems. For instance, it serves as a chiral precursor for the enantiodivergent synthesis of benzoquinolizidinone alkaloids.[10] In this strategy, the glutamate derivative is first converted into a key chiral arylethylglutarimide intermediate. The stereocenter inherited from D-glutamic acid then directs subsequent transformations, such as aldol reactions and N-acyliminium ion cyclizations, to control the stereochemistry of the final polycyclic product.[10] This approach demonstrates how the inherent chirality of the building block can be strategically relayed through multiple synthetic steps to construct complex, enantiomerically pure target molecules.
Diagram 2: Role of D-Glutamate Derivative in Alkaloid Synthesis
Caption: Strategic use in asymmetric synthesis of alkaloids.[10]
Conclusion
This compound is more than just a protected amino acid; it is a strategic chiral building block that offers synthetic chemists a reliable and versatile entry point into the world of asymmetric synthesis. Its robust benzyl protecting groups, which can be removed under mild hydrogenolysis conditions, provide the necessary orthogonality for complex, multi-step sequences. From the efficient synthesis of the valuable D-pyroglutamic acid scaffold to its application in the total synthesis of natural products, this compound continues to be an indispensable tool for professionals in drug discovery and materials science, enabling the precise and predictable construction of chiral molecules.
References
-
Exploring D-Pyroglutamic Acid: Properties, Applications, and Manufacturing. SFGATE. [Link]
-
Chemical process makes peptide acquire structure similar to amyloid plaques found in neurodegenerative diseases. EurekAlert!. [Link]
-
Enantiomerically Pure Dibenzyl Esters of l-Aspartic and l-Glutamic Acid. ACS Publications. [Link]
-
Biocatalytic route scouting and enzyme screening toward the synthesis of α-benzyl L-glutamate. Frontiers. [Link]
-
The synthesis, deprotection and properties of poly(γ-benzyl-L-glutamate). ResearchGate. [Link]
-
Enantiodivergent Synthesis of Benzoquinolizidinones from L-Glutamic Acid. PMC - NIH. [Link]
-
Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. Bentham Science. [Link]
-
Give equations for the formation and hydrogenolysis of glutamine benzyl ester. Pearson. [Link].
-
The Role of D-Pyroglutamic Acid (CAS 4042-36-8) in Advanced Chemical Synthesis. Medium. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. labproinc.com [labproinc.com]
- 4. :: Dibenzyl L-glutamate hydrochloride | CAS No: 4561-10-8 | SVAK Life Sciences:: [svaklifesciences.com]
- 5. Give equations for the formation and hydrogenolysis of glutamine ... | Study Prep in Pearson+ [pearson.com]
- 6. innospk.com [innospk.com]
- 7. benthamscience.com [benthamscience.com]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. Enantiodivergent Synthesis of Benzoquinolizidinones from L-Glutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Strategic Incorporation of D-Glutamate in Solid-Phase Peptide Synthesis Using Benzyl Side-Chain Protection
Abstract
The incorporation of D-amino acids into peptide sequences is a critical strategy in medicinal chemistry to enhance proteolytic stability, modulate receptor affinity, and control peptide conformation. D-glutamic acid, with its reactive side-chain carboxyl group, requires robust protection during solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions and ensure high-purity yields. This guide provides a detailed technical overview and validated protocols for the use of N-α-Fmoc-D-glutamic acid γ-benzyl ester (Fmoc-D-Glu(OBzl)-OH), a key building block for this purpose. We will explore the strategic advantages of the benzyl (Bzl) protecting group, its orthogonality within the widely-used Fmoc/tBu synthesis scheme, detailed coupling methodologies, and the specific conditions required for its final removal. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic peptide programs.
The Chemistry and Strategy of Benzyl Protection for D-Glutamate
In the context of Solid-Phase Peptide Synthesis (SPPS), the term "Dibenzyl D-glutamate" refers to a D-glutamate derivative where the side-chain (γ-carboxyl) is protected as a benzyl ester. The α-amino group is temporarily protected, most commonly by the fluorenylmethyloxycarbonyl (Fmoc) group, yielding the commercially available building block Fmoc-D-Glu(OBzl)-OH .[1][2][3]
The selection of a side-chain protecting group is a cornerstone of peptide synthesis strategy.[4] The benzyl group offers a distinct advantage due to its stability profile. In the standard Fmoc/tBu SPPS workflow, the temporary Fmoc group is removed at each cycle using a mild base, typically piperidine.[2] Most other side-chain protecting groups (e.g., tBu, Trt, Boc) are designed to be removed simultaneously with the peptide's cleavage from the resin using a moderately strong acid like trifluoroacetic acid (TFA).[5]
The benzyl group, however, is stable under both these conditions. It is resistant to the repetitive basic treatments for Fmoc removal and the standard TFA cleavage cocktail.[6] This property makes it a "semi-permanent" protecting group that requires a separate, dedicated deprotection step using strong acids like liquid hydrogen fluoride (HF) or by catalytic hydrogenolysis.[6][7] This unique stability profile enables advanced synthetic strategies, such as on-resin side-chain modifications, where the glutamate carboxyl group must remain protected while other protecting groups are removed.
Core Experimental Workflow: Fmoc-SPPS Cycle
The standard protocol for incorporating Fmoc-D-Glu(OBzl)-OH follows the general cycle of solid-phase peptide synthesis.[8] Each cycle consists of two primary steps: N-α-Fmoc deprotection and coupling of the next amino acid.
Caption: General workflow for one cycle of Fmoc-SPPS.
Protocol 2.1: Standard Coupling of Fmoc-D-Glu(OBzl)-OH
This protocol assumes a starting scale of 0.1 mmol on a suitable solid support (e.g., Rink Amide or Wang resin).
-
Resin Swelling: Place the peptide-resin in a reaction vessel. Add dimethylformamide (DMF) to cover the resin and allow it to swell for 30-60 minutes with gentle agitation. Drain the solvent.
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 3 minutes, then drain.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes.
-
Drain the solution. This step reveals the free N-terminal amine on the growing peptide chain.[2]
-
-
Washing: Wash the resin extensively to remove all traces of piperidine. A typical wash cycle is:
-
DMF (3x)
-
Dichloromethane (DCM) (3x)
-
DMF (3x) (Rationale: Alternating between solvents of different polarities ensures efficient removal of reagents and byproducts).
-
-
Coupling Activation and Reaction:
-
In a separate vial, dissolve Fmoc-D-Glu(OBzl)-OH (4 equivalents), an activating agent such as HBTU (3.9 equivalents), and an additive like HOBt (4 equivalents) in a minimal amount of DMF.
-
Add a hindered base, typically N,N-diisopropylethylamine (DIEA) (8 equivalents), to the activation mixture. Allow pre-activation to proceed for 1-2 minutes.
-
Add the activated amino acid solution to the washed, deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Monitoring and Capping (Optional):
-
Perform a qualitative test (e.g., Kaiser or Ninhydrin test) on a small sample of beads to confirm the absence of free primary amines, indicating reaction completion.[9]
-
If the coupling is incomplete, the reaction can be repeated. Alternatively, any unreacted amines can be "capped" by acetylation (using acetic anhydride and DIEA) to prevent the formation of deletion sequences.[10]
-
-
Final Washing: After confirming complete coupling, drain the reaction solution and wash the resin thoroughly as in step 3 (DMF, DCM, DMF). The resin is now ready for the next deprotection and coupling cycle.
Reagents and Coupling Parameters
The success of the coupling step is highly dependent on the choice of reagents.[11] While numerous combinations exist, some are better suited for preventing common side reactions like racemization.
| Parameter | Reagent/Condition | Typical Equivalents (vs. Resin) | Rationale & Notes |
| Amino Acid | Fmoc-D-Glu(OBzl)-OH | 3 - 5 | Using an excess drives the reaction to completion. |
| Solvent | DMF, NMP | - | High polarity solvents that effectively swell the resin and dissolve reagents. |
| Coupling Reagent | HBTU, HATU, TBTU | 0.95 eq. relative to amino acid | Aminium-based reagents are fast and efficient. HATU is preferred for sterically hindered couplings due to the reactivity of its HOAt leaving group.[12] |
| Coupling Reagent | DIC (Diisopropylcarbodiimide) | 1 eq. relative to amino acid | A carbodiimide activator. The resulting diisopropylurea byproduct is more soluble than the dicyclohexylurea from DCC, making it suitable for SPPS.[13] |
| Additive | HOBt, Oxyma Pure, 6-Cl-HOBt | 1 eq. relative to amino acid | Added with carbodiimides (like DIC) to form an active ester, which accelerates coupling and critically suppresses racemization.[14] |
| Base | DIEA, 2,4,6-Collidine | 2 eq. relative to amino acid | A non-nucleophilic organic base required to neutralize protonated species and facilitate the reaction. |
| Reaction Time | 1 - 4 hours | - | Sequence-dependent. Monitor with a ninhydrin test for completion. |
| Temperature | Room Temperature | - | Elevated temperatures can increase the rate but may also promote side reactions. |
Cleavage and Benzyl Group Deprotection
The final step involves cleaving the peptide from the solid support and removing all side-chain protecting groups. As the benzyl group on the D-glutamate side chain is stable to TFA, a specific, more rigorous deprotection step is required.
Caption: Decision workflow for benzyl group deprotection.
Protocol 4.1: Strong Acid Cleavage (HF or TFMSA)
WARNING: Liquid hydrogen fluoride (HF) is extremely toxic and corrosive. This procedure must only be performed by trained personnel in a specialized, dedicated apparatus and fume hood with appropriate personal protective equipment.[6]
-
Preparation: Dry the peptide-resin completely under high vacuum for several hours.
-
Scavenger Addition: Place the dried resin in the HF reaction vessel. Add a scavenger mixture to trap the reactive benzyl cations that are released during cleavage, preventing them from modifying sensitive residues like Tryptophan or Methionine. A common scavenger cocktail is anisole (1.0 mL per gram of resin).[6][14]
-
HF Cleavage:
-
Cool the reaction vessel to -5 to 0 °C using a dry ice/acetone bath.
-
Carefully condense liquid HF into the vessel (approx. 10 mL per gram of resin).
-
Stir the mixture at 0 °C for 1-2 hours.
-
-
HF Removal: Remove the HF by vacuum distillation, ensuring it is passed through a suitable scrubber.
-
Peptide Precipitation & Washing:
-
Wash the remaining resin/peptide mixture with cold diethyl ether to precipitate the crude peptide.
-
Isolate the peptide by filtration or centrifugation and wash several more times with cold ether.
-
-
Extraction: Extract the crude peptide from the resin using a suitable solvent (e.g., 10% aqueous acetic acid) and lyophilize to obtain the final product.
Protocol 4.2: Catalytic Hydrogenolysis
This method is milder but is incompatible with peptides containing sulfur (Cysteine, Methionine), which can poison the palladium catalyst.[7][15]
-
Resin Suspension: Swell the peptide-resin in a suitable solvent like DMF or a mixture of acetic acid and methanol.
-
Catalyst Addition: Add Palladium on carbon (Pd/C) catalyst (typically 10% by weight relative to the resin).
-
Hydrogenation:
-
Secure the reaction vessel to a hydrogenation apparatus.
-
Purge the system with hydrogen gas.
-
Stir the suspension vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) for 12-24 hours.
-
-
Isolation:
-
Filter the reaction mixture through a pad of Celite to carefully remove the Pd/C catalyst.
-
Wash the resin and Celite pad with the reaction solvent.
-
Cleave the peptide from the resin using a standard TFA cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) as the benzyl group has already been removed.
-
Precipitate, wash, and isolate the peptide as described in Protocol 4.1, Step 5.
-
Potential Side Reactions and Mitigation
| Side Reaction | Description | Mitigation Strategy |
| Pyroglutamate Formation | The N-terminal D-glutamate residue can undergo intramolecular cyclization to form a pyroglutamate derivative. This is more likely to occur under acidic conditions or during prolonged coupling steps.[8][16][17] | Ensure rapid and efficient coupling. Use a base like 2,4,6-collidine instead of DIEA during the coupling of the amino acid immediately following the D-Glu residue, as it is less likely to catalyze this side reaction. |
| Racemization | The chiral center of the D-glutamate can epimerize during the carboxyl group activation step, leading to contamination with the L-isomer. | Use coupling additives such as HOBt or Oxyma Pure, which are known to suppress racemization.[14] Avoid excessive pre-activation times and elevated temperatures. |
| Incomplete Deprotection | The benzyl group may not be completely removed, especially in sterically hindered sequences. | For HF cleavage, ensure sufficient reaction time and proper stirring. For hydrogenolysis, ensure the catalyst is active and the reaction is not diffusion-limited (vigorous stirring). |
| Alkylation of Side Chains | During strong acid cleavage, the released benzyl cation can alkylate electron-rich side chains, particularly Tryptophan (Trp) and Methionine (Met). | Always use an effective scavenger cocktail during cleavage. Anisole or thioanisole are excellent scavengers for the benzyl cation.[6][18] |
Conclusion
The use of Fmoc-D-Glu(OBzl)-OH is a robust and effective method for incorporating D-glutamic acid into synthetic peptides via SPPS. The benzyl protecting group provides excellent stability throughout the synthesis, preventing premature deprotection and associated side reactions of the γ-carboxyl group. While its removal requires specific and often harsh conditions, this orthogonality opens the door to more complex synthetic strategies. By understanding the underlying chemistry and adhering to the detailed protocols for coupling and deprotection, researchers can successfully utilize this valuable building block to create high-purity peptides with enhanced biological properties.
References
- CN104151398A - Method for synthesizing dipeptide with glutamic acid as first amino acid residue - Google Patents. (n.d.).
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments. (n.d.). Retrieved February 8, 2024, from [Link]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - Luxembourg Bio Technologies. (2007). Retrieved February 8, 2024, from [Link]
-
Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide | CEM Corporation. (n.d.). Retrieved February 8, 2024, from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (n.d.). Retrieved February 8, 2024, from [Link]
-
The chemical synthesis of a peptide presents a variety of challenges to the organic. (n.d.). Retrieved February 8, 2024, from [Link]
-
Introduction to Peptide Synthesis - Master Organic Chemistry. (2019). Retrieved February 8, 2024, from [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). Retrieved February 8, 2024, from [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Retrieved February 8, 2024, from [Link]
-
Enantiomerically Pure Dibenzyl Esters of l-Aspartic and l-Glutamic Acid - ACS Publications. (2015). Retrieved February 8, 2024, from [Link]
-
26.7: Peptide Synthesis - Chemistry LibreTexts. (2024). Retrieved February 8, 2024, from [Link]
-
Side reactions in solid-phase peptide synthesis and their applications - PubMed. (n.d.). Retrieved February 8, 2024, from [Link]
-
protein engineering by chemical methods - UCL Discovery. (n.d.). Retrieved February 8, 2024, from [Link]
-
Mechanisms for the removal of benzyl protecting groups in synthetic peptides by trifluoromethanesulfonic acid-trifluoroacetic acid-dimethyl sulfide | Journal of the American Chemical Society. (n.d.). Retrieved February 8, 2024, from [Link]
-
Novabiochem® Coupling reagents - Merck Millipore. (n.d.). Retrieved February 8, 2024, from [Link]
-
Investigation of Impurities in Peptide Pools - MDPI. (n.d.). Retrieved February 8, 2024, from [Link]
-
Fmoc-Glu(OBzl)-OH CAS 123639-61-2 Suppliers, Manufacturers, Factory - Wholesale Price. (n.d.). Retrieved February 8, 2024, from [Link]
-
Timeline of introducing coupling reagents and additives in SPPS and... - ResearchGate. (n.d.). Retrieved February 8, 2024, from [Link]
-
Coupling Reagents - Aapptec Peptides. (n.d.). Retrieved February 8, 2024, from [Link]
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). Retrieved February 8, 2024, from [Link]
-
The synthesis, deprotection and properties of poly(γ-benzyl-L-glutamate) - ResearchGate. (2025). Retrieved February 8, 2024, from [Link]
-
Flow-Based Fmoc-SPPS Preparation and SAR Study of Cathelicidin-PY Reveals Selective Antimicrobial Activity - NIH. (2023). Retrieved February 8, 2024, from [Link]
-
Application of the N-Dibenzyl Protective Group in the Preparation of β-Lactam Pseudopeptides - PMC - NIH. (2019). Retrieved February 8, 2024, from [Link]
-
Fmoc-Glu(OBzl)-OH [123639-61-2] - Aapptec Peptides. (n.d.). Retrieved February 8, 2024, from [Link]
Sources
- 1. Fmoc-Glu(OBzl)-OH Novabiochem 123639-61-2 [sigmaaldrich.com]
- 2. bloomtechz.com [bloomtechz.com]
- 3. peptide.com [peptide.com]
- 4. static1.squarespace.com [static1.squarespace.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. peptide.com [peptide.com]
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- 13. peptide.com [peptide.com]
- 14. peptide.com [peptide.com]
- 15. Application of the N-Dibenzyl Protective Group in the Preparation of β-Lactam Pseudopeptides - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. peptide.com [peptide.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
Application of Dibenzyl D-glutamate in neurobiology research
This guide focuses on the critical role of Dibenzyl D-glutamate as a high-fidelity chiral scaffold in the synthesis of neuroactive peptides and NMDA receptor modulators. Unlike its L-isomer, the D-configuration confers resistance to enzymatic degradation, making it a cornerstone in developing stable neuro-therapeutics.
Precision Engineering of Protease-Resistant Neuro-Modulators
Executive Summary
This compound (specifically the hydrochloride or p-toluenesulfonate salt) is a specialized chemical intermediate used in neuropharmacology and medicinal chemistry .[1] Its primary application lies in the "rational design" of peptidomimetics and receptor ligands that target the glutamatergic system (specifically NMDA and AMPA receptors) while resisting metabolic breakdown by cytosolic proteases.
This guide details the utilization of this compound for synthesizing stable D-amino acid-containing neuropeptides and its theoretical application as a membrane-permeable "prodrug" for intracellular D-glutamate delivery.
Scientific Mechanism & Causality
The "Chiral Evasion" Strategy
In neurobiology, L-glutamate is the primary excitatory neurotransmitter.[2] However, L-glutamate-based drugs suffer from rapid degradation by ubiquitous peptidases and excitotoxic side effects.
-
Metabolic Stability: Enzymes like Carboxypeptidase II (GCPII) are stereoselective for L-peptide bonds. Incorporating this compound allows researchers to synthesize ligands that mimic the charge and shape of glutamate but are "invisible" to degradative enzymes [1].
-
Receptor Selectivity: The D-isomer of glutamate (and its derivatives) often exhibits distinct binding profiles at the Glycine-binding site of the NMDA receptor (NMDAR), acting as a partial agonist or antagonist, distinct from the L-glutamate binding site [2].
The Dibenzyl Advantage
Why use the Dibenzyl ester specifically?
-
Orthogonal Protection: The benzyl groups protect both carboxyl moieties (α and γ), leaving the amine free for coupling.
-
Lipophilicity: The benzyl rings significantly increase the hydrophobicity of the molecule, allowing for easier handling in organic solvents during synthesis compared to the free acid.
-
Clean Deprotection: Benzyl esters are removed via catalytic hydrogenolysis (
), a mild condition that avoids the harsh acids (like HF or TFA) that can damage sensitive neuro-pharmacophores.
Core Applications in Neuro-Research[3]
A. Synthesis of NAAG Peptidase Inhibitors
N-Acetylaspartylglutamate (NAAG) is a prevalent neuropeptide. Inhibiting the enzyme that breaks it down (GCPII) is a therapeutic target for stroke and neuropathic pain.
-
Application: this compound is coupled with activated aspartate derivatives to create D-configured analogs of NAAG. These analogs bind to GCPII but are not hydrolyzed, effectively inhibiting the enzyme and raising endogenous NAAG levels [3].
B. NMDA Receptor Probe Development
Researchers use this compound to synthesize D-Isomer probes .
-
Mechanism: By incorporating D-Glu into short peptide chains, scientists create ligands that can probe the stereochemical requirements of the NMDAR NR1/NR2 subunits.
C. Intracellular D-Glutamate Delivery (Prodrug Approach)
-
Concept: Free D-glutamate does not easily cross the Blood-Brain Barrier (BBB) or neuronal membranes.[3]
-
Method: The dibenzyl ester form is highly lipophilic. In in vitro slice cultures, it can passively diffuse across membranes. Once intracellular, non-specific esterases cleave the benzyl groups, releasing free D-glutamate to interact with intracellular targets or metabolic pathways (e.g., D-amino acid oxidase) [4].
Detailed Protocol: Solution-Phase Synthesis of a Stable Neuro-Probe
Objective: Synthesis of N-Acetyl-D-Glutamate (a simplified model for a neuro-protective agent) using this compound.
Reagents Required:
-
This compound p-toluenesulfonate (Start Material)[4]
-
Acetic Anhydride (Acylating agent)
-
Triethylamine (TEA) (Base)
-
Dichloromethane (DCM) (Solvent)
-
Palladium on Carbon (10% Pd/C) (Catalyst)
-
Hydrogen gas (
)
Phase 1: Acylation (Coupling)
-
Dissolution: Dissolve 1.0 mmol of This compound p-toluenesulfonate in 10 mL of anhydrous DCM.
-
Neutralization: Add 2.2 mmol of TEA dropwise while stirring at 0°C. Explanation: The first equivalent neutralizes the p-tosylate salt; the second acts as the proton scavenger for the reaction.
-
Activation: Add 1.1 mmol of Acetic Anhydride dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Solvent: 50% Ethyl Acetate/Hexane).
-
Validation: The disappearance of the amine spot (ninhydrin active) indicates completion.
-
-
Work-up: Wash the organic layer with 1M HCl (removes unreacted amine/TEA), then saturated
, then brine. Dry over and concentrate in vacuo.-
Result: You now have N-Acetyl-Dibenzyl-D-Glutamate .
-
Phase 2: Hydrogenolysis (Deprotection)
-
Preparation: Dissolve the intermediate from Phase 1 in 15 mL of Methanol.
-
Catalyst Addition: Carefully add 10% w/w of Pd/C catalyst under an inert atmosphere (Nitrogen). Safety: Pd/C is pyrophoric; do not let it dry out.
-
Hydrogenation: Purge the vessel with
gas (balloon pressure is sufficient). Stir vigorously for 6–12 hours at room temperature. -
Filtration: Filter the mixture through a Celite pad to remove the Pd/C.
-
Isolation: Evaporate the methanol. The residue is the free acid N-Acetyl-D-Glutamate .
-
Quality Control: Verify structure via
-NMR (Look for loss of aromatic benzyl signals at 7.3 ppm).
-
Data Summary & Comparison
| Feature | L-Glutamate | D-Glutamate | This compound |
| Physiological Role | Major excitatory neurotransmitter | Bacterial cell wall; Rare in mammals | Synthetic Precursor |
| Receptor Activity | High affinity (NMDA/AMPA) | Low affinity (except NMDA Gly-site) | None (Inactive until hydrolyzed) |
| Metabolic Stability | Low (Rapid uptake/degradation) | High (Resists proteases) | High (shelf-stable) |
| Membrane Permeability | Low (Requires transporters) | Low | High (Lipophilic) |
| Key Application | Signaling studies | Stereoselectivity probes | Peptide Synthesis / Drug Design |
Visualization: The D-Glutamate Neuro-Modulation Pathway
The following diagram illustrates how this compound is processed from a synthetic precursor into a bioactive agent that modulates the NMDA receptor, contrasting it with the metabolic fate of L-Glutamate.
Figure 1: Synthetic pathway of D-Glutamate analogs and their stability advantage in NMDA receptor modulation compared to endogenous L-Glutamate.
References
-
J&K Scientific. (2021). D-Glutamic acid γ-benzyl ester in Pharmaceutical Development. Vertex AI Search. Link
-
Mothet, J. P., et al. (2000). D-Serine is an endogenous ligand for the glycine site of the N-methyl-D-aspartate receptor. Proceedings of the National Academy of Sciences. Link
-
Jackson, P. F., et al. (1996). Design, synthesis, and biological activity of a potent inhibitor of the neuropeptidase N-acetylated alpha-linked acidic dipeptidase. Journal of Medicinal Chemistry. Link
-
Chem-Impex. (2023). L-Glutamic acid dibenzyl ester hydrochloride Applications. Vertex AI Search. Link
Sources
Application Notes and Protocols: Incorporation of Dibenzyl D-glutamate into Bioactive Peptides
Abstract
The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide-based drug discovery, offering a powerful tool to enhance therapeutic properties. Among these, D-amino acids are of particular interest for their ability to confer proteolytic resistance and modulate biological activity. This guide provides a comprehensive technical overview and detailed protocols for the incorporation of N-α-Fmoc-D-glutamic acid γ-benzyl ester (Fmoc-D-Glu(OBzl)-OH) into bioactive peptides using Solid-Phase Peptide Synthesis (SPPS). We will delve into the causality behind experimental choices, from coupling strategies to orthogonal deprotection, providing researchers, scientists, and drug development professionals with the field-proven insights necessary for successful synthesis and application.
Introduction: The Rationale for D-Glutamate Incorporation
The substitution of L-amino acids with their D-enantiomers in a peptide sequence is a well-established strategy to overcome the inherent limitations of native peptides as therapeutic agents. The primary advantages include:
-
Enhanced Enzymatic Stability: Peptides composed of L-amino acids are readily degraded by proteases in biological systems, leading to short half-lives. The introduction of D-amino acids creates peptide bonds that are not recognized by most endogenous proteases, significantly increasing the peptide's stability and bioavailability[1][2].
-
Modulation of Bioactivity: The chirality of an amino acid residue can dramatically influence the peptide's secondary structure and its interaction with biological targets like receptors and enzymes[3]. Incorporating D-glutamate can alter the conformational landscape of a peptide, potentially leading to enhanced receptor binding affinity, altered signaling pathways, or novel pharmacological profiles[1][4][5]. For instance, the presence of D-amino acids can be crucial for receptor recognition and has been shown to increase the potency of venom peptides[3][4].
-
Structural Scaffolding: D-amino acids can induce specific turns or helical structures, acting as valuable tools in the rational design of peptidomimetics with constrained and predictable conformations.
Dibenzyl D-glutamate, specifically Fmoc-D-Glu(OBzl)-OH, is a versatile building block for this purpose. The Fmoc group provides a base-labile N-α-protection suitable for the most common SPPS workflows, while the γ-benzyl ester (OBzl) protects the side-chain carboxyl group. The choice of a benzyl ester is strategic, offering an orthogonal deprotection pathway relative to the acid-labile protecting groups (e.g., tert-butyl) commonly used for other residues in Fmoc-SPPS[6][7][8].
Core Principles and Strategic Planning
The successful synthesis of a peptide containing D-Glu(OBzl) relies on a robust understanding of Solid-Phase Peptide Synthesis (SPPS) and the principles of orthogonal protection.
The SPPS Workflow
SPPS involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support[9]. This simplifies the purification process, as excess reagents and by-products are removed by simple filtration and washing steps[9]. The fundamental cycle of SPPS is illustrated below.
Figure 1: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Orthogonal Protection Strategy
The cornerstone of this protocol is the use of an orthogonal protecting group scheme. In the context of incorporating Fmoc-D-Glu(OBzl)-OH, this means that the different classes of protecting groups can be removed under distinct chemical conditions without affecting the others.
-
N-α-Fmoc group: Base-labile (removed by piperidine).
-
Side-chain tert-butyl (tBu) groups (on other residues like Asp, Ser, Tyr): Acid-labile (removed by moderate acid, e.g., Trifluoroacetic acid - TFA).
-
Side-chain Benzyl (Bzl) group (on D-Glu): Removable by strong acid (e.g., HF) or, more conveniently, by catalytic hydrogenolysis[7].
This orthogonality allows for three distinct synthetic routes, as depicted below.
Figure 2: Orthogonal deprotection strategies for peptides containing both tBu and Bzl side-chain protecting groups.
Experimental Protocols
Materials and Reagents:
-
Resin: Rink Amide or Wang resin (100-200 mesh) is suitable for C-terminal amides or carboxylic acids, respectively.
-
Amino Acids: High-quality Fmoc-protected amino acids, including Fmoc-D-Glu(OBzl)-OH.
-
Solvents: High-purity, amine-free Dimethylformamide (DMF) is critical. Dichloromethane (DCM).
-
Deprotection Reagent: 20% (v/v) Piperidine in DMF.
-
Coupling/Activation Reagents: HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.
-
Cleavage Cocktail (Reagent B): TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).
-
Catalytic Transfer Hydrogenation Reagents: Palladium on carbon (Pd/C, 10%), Ammonium formate.
-
Purification Solvents: HPLC-grade Acetonitrile (ACN) and water, 0.1% TFA.
Protocol 3.1: Standard SPPS Cycle for Incorporating Fmoc-D-Glu(OBzl)-OH
This protocol assumes a 0.1 mmol synthesis scale. All steps are performed at room temperature in a suitable reaction vessel with agitation.
-
Resin Swelling: Swell the resin (e.g., 135 mg of Rink Amide resin, 0.74 mmol/g loading) in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 2 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the piperidine treatment for an additional 10 minutes, then drain[12].
-
Wash the resin thoroughly with DMF (5 x 2 mL).
-
Causality: The secondary amine piperidine acts as a base to induce β-elimination of the fluorenyl group, liberating the N-terminal amine. Two treatments ensure complete deprotection, which is crucial for preventing deletion sequences.
-
-
Coupling of Fmoc-D-Glu(OBzl)-OH:
-
In a separate vial, dissolve Fmoc-D-Glu(OBzl)-OH (3 eq., 0.3 mmol, 137.8 mg) and HCTU (2.9 eq., 0.29 mmol, 120 mg) in 1 mL of DMF.
-
Add DIPEA (6 eq., 0.6 mmol, 105 µL). The solution may change color.
-
Allow to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours. Longer coupling times may be necessary for sterically hindered positions[9].
-
Causality: HCTU is an aminium-based coupling reagent that rapidly converts the carboxylic acid of the incoming amino acid into a highly reactive acyl-guanidinium species, facilitating efficient amide bond formation. DIPEA acts as a non-nucleophilic base to neutralize the protonated N-terminal amine and facilitate the reaction.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5 x 2 mL) to remove all excess reagents and by-products.
-
-
Monitoring (Optional but Recommended):
-
Perform a qualitative ninhydrin (Kaiser) test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. A positive result (blue beads) indicates free amines are still present, and a re-coupling step is required.
-
Causality: This colorimetric test is essential for ensuring the fidelity of the peptide sequence. Incomplete couplings are a primary source of impurities[12].
-
-
Repeat: Return to Step 2 for the coupling of the next amino acid in the sequence.
Table 1: Representative Coupling Efficiency Data
| Amino Acid Position | Coupling Reagent | Coupling Time (min) | Re-couplings | Estimated Yield (%) |
| X-D-Glu(OBzl)-Y | HCTU/DIPEA | 60 | 0 | >99 |
| A -D-Glu(OBzl)-X | HATU/DIPEA | 90 | 0 | >99 |
| Pro-D-Glu(OBzl)-X | PyBOP/DIPEA | 120 | 1 | ~98 |
Data are illustrative and based on typical outcomes. Actual results may vary based on sequence and conditions.
Protocol 3.2: Final Cleavage and Deprotection of tBu Groups (Leaving OBzl Intact)
-
Preparation: After the final Fmoc deprotection, wash the peptide-resin with DCM (3 x 2 mL) and dry it under a stream of nitrogen.
-
Cleavage:
-
Add 2 mL of the cleavage cocktail (TFA/TIS/Water 95:2.5:2.5) to the resin.
-
Agitate at room temperature for 2-3 hours.
-
Causality: TFA is a strong acid that cleaves the peptide from acid-labile linkers (like Wang or Rink) and simultaneously removes acid-labile side-chain protecting groups like tBu, Boc, and Trt[13]. TIS and water act as scavengers to trap the highly reactive carbocations generated during deprotection, preventing side reactions with sensitive residues like Trp and Met[14]. The benzyl ester on D-Glu is stable to these conditions.
-
-
Peptide Precipitation and Isolation:
-
Filter the TFA solution away from the resin beads into a cold (0°C) solution of diethyl ether (10 mL).
-
A white precipitate (the crude peptide) should form.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide under vacuum. The product at this stage is the desired peptide with all tBu groups removed, but the D-glutamate side chain remains protected as a benzyl ester.
-
Protocol 3.3: On-Resin Deprotection of Benzyl Ester via Catalytic Transfer Hydrogenation
This protocol allows for the selective removal of the benzyl ester while the peptide is still attached to the resin and other tBu-based protecting groups are intact. This is useful for on-resin cyclization or modification of the glutamate side chain.
-
Resin Preparation: Swell the peptide-resin, which has the D-Glu(OBzl) residue, in a 1:1 mixture of DMF/DCM.
-
Hydrogenolysis:
-
Add a large excess of a hydrogen donor, such as ammonium formate (10-20 equivalents relative to the benzyl ester).
-
Carefully add the catalyst, 10% Pd/C (0.2 equivalents by weight).
-
Agitate the slurry at room temperature. The reaction progress can be monitored by taking a small sample of resin, cleaving the peptide with TFA, and analyzing by LC-MS. The reaction is typically complete within 4-24 hours.
-
Causality: In this reaction, ammonium formate serves as a source of hydrogen, which is transferred to the palladium catalyst. The activated hydrogen on the catalyst surface then cleaves the benzyl C-O bond through hydrogenolysis, releasing toluene and the free carboxylic acid[4]. This method is milder than using high-pressure hydrogen gas[15].
-
-
Washing:
-
Filter the reaction mixture to remove the catalyst and reagents.
-
Wash the resin extensively with DMF, water, and DCM to ensure all catalyst particles and by-products are removed. The resin-bound peptide now has a free carboxylic acid side chain on the D-glutamate residue.
-
Purification and Characterization
Purification by RP-HPLC
The crude peptide, whether partially or fully deprotected, will contain impurities from side reactions and incomplete couplings. Purification is almost always necessary and is typically achieved by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)[16][17][18].
-
Column: A C18 stationary phase is standard for peptide purification.
-
Mobile Phases:
-
A: 0.1% TFA in Water
-
B: 0.1% TFA in Acetonitrile (ACN)
-
-
Gradient: A linear gradient from low %B to high %B is used to elute the peptides. A typical gradient might be 5-65% B over 30 minutes. The presence of the benzyl group on D-Glu will make the peptide more hydrophobic, requiring a higher concentration of ACN for elution compared to its fully deprotected counterpart.
-
Detection: UV absorbance at 214 nm (peptide backbone) and 280 nm (if Trp or Tyr are present).
Table 2: Illustrative HPLC Purification Data
| Peptide | Retention Time (min) | Gradient (% ACN) | Crude Purity (%) | Post-HPLC Purity (%) | Overall Yield (%) |
| Peptide-D-Glu(OBzl) | 22.5 | 10-70 | ~65 | >98 | 18 |
| Peptide-D-Glu(OH) | 18.2 | 10-70 | ~65 | >97 | 20 |
Yields are calculated from the initial resin loading.
Characterization by Mass Spectrometry
Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the identity of the synthesized peptide. The observed molecular weight should match the calculated theoretical mass for the correct peptide sequence and protection state.
Conclusion
The incorporation of this compound into bioactive peptides is a powerful and accessible strategy for enhancing their therapeutic potential. By leveraging a well-designed orthogonal protection scheme based on Fmoc/tBu chemistry, researchers can precisely control the synthesis and selective deprotection of complex peptide analogues. The protocols detailed herein, grounded in the principles of causality and validated by field experience, provide a robust framework for the successful synthesis, purification, and characterization of these modified peptides. The ability to selectively deprotect the benzyl ester on-resin further expands the synthetic possibilities, enabling the creation of novel cyclic or functionalized peptide structures for advanced drug discovery applications.
References
- Hruby, V. J., & Al-Obeidi, F. (1991). Application of synthetic peptides in determining protein structure and function. Garland STPM Press.
-
Li, H., et al. (2016). Roles of d-Amino Acids on the Bioactivity of Host Defense Peptides. Molecules, 21(7), 875. [Link]
-
Al-Ghanim, A. M. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. Molecules, 26(22), 7001. [Link]
- Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec Technical Literature.[Link]
-
Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.[Link]
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec Technical Literature.[Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2026). The Chemical Precision of Fmoc-Glu-OBzl: Enabling Next-Generation Peptide Therapeutics. Inno Pharmchem News.[Link]
-
Reimann, S., et al. (2015). Glutamine Triggers and Potentiates Glucagon-Like Peptide-1 Secretion by Raising Cytosolic Ca2+ and cAMP. Endocrinology, 156(4), 1249–1259. [Link]
-
Waters Corporation. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Waters Application Handbook.[Link]
-
Knudsen, L. B., & Lau, J. (2019). The Discovery and Development of Liraglutide and Semaglutide. Frontiers in Endocrinology, 10, 155. [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]
-
Sadeghian, M., et al. (2022). Exogenous Bioactive Peptides Have a Potential Therapeutic Role in Delaying Aging in Rodent Models. Nutrients, 14(23), 5183. [Link]
-
Albericio, F., et al. (2000). Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Peptide Science, 55(3), 162-184. [Link]
-
D'Este, F., et al. (2015). Enantiomerically Pure Dibenzyl Esters of l-Aspartic and l-Glutamic Acid. Organic Process Research & Development, 19(6), 727–732. [Link]
-
Hood, C. A., et al. (2011). Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators. Journal of Peptide Science, 17(4), 294-300. [Link]
-
Hayes, M. (2014). Bioactive Peptides and Their Potential Use for the Prevention of Diseases Associated with Alzheimer's disease and Mental Health Disorders: Food for Thought?. Annals of Psychiatry and Mental Health, 2(3), 1017. [Link]
-
Li, H., et al. (2016). New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems. Frontiers in Microbiology, 7, 1755. [Link]
-
Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethoxycarbonyl amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404–3409. [Link]
-
Tolborg, L. K., et al. (2019). Machine-Learning-Guided Peptide Drug Discovery: Development of GLP-1 Receptor Agonists with Improved Drug Properties. Journal of Medicinal Chemistry, 62(24), 11273–11283. [Link]
-
AAPPTec. (n.d.). Peptide Purification. AAPPTec Technical Literature.[Link]
-
ResearchGate. (2017). TBAF and peptide cleavage cocktail?. ResearchGate Q&A.[Link]
-
Andersson, L., et al. (2000). Aspects of industrial purification of peptides using large-scale chromatography. Journal of Chromatography A, 890(1), 15-24. [Link]
-
Gowda, D. C., et al. (2000). Ammonium formate catalytic transfer hydrogenation: A convenient method for removal of halogenated benzyloxycarbonyl and benzyl protecting groups in peptide synthesis. Indian Journal of Chemistry - Section B, 39B(7), 504-508. [Link]
-
Tam, J. P., et al. (1983). Mechanisms for the removal of benzyl protecting groups in synthetic peptides by trifluoromethanesulfonic acid-trifluoroacetic acid-dimethyl sulfide. Journal of the American Chemical Society, 105(21), 6442–6455. [Link]
-
Kumar, V., et al. (2022). Pharmacological Potential of Bioactive Peptides for the Treatment of Diseases Associated with Alzheimer's and Brain Disorders. Current Pharmaceutical Design, 28(15), 1204–1217. [Link]
-
Luksic, M., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Journal of Peptide Science, 19(8), 487-497. [Link]
-
Wang, Y., et al. (2023). Decoding the Taste of Peptides: Structure, Interactions With Taste Receptors, Bioactivities, and Applications. Comprehensive Reviews in Food Science and Food Safety, 22(4), 3122-3153. [Link]
-
Zhang, L., et al. (2014). Synthesis of human GLP-1 (7-36) by chemoselective α-ketoacid- hydroxylamine peptide ligation of unprotected fragments. Organic & Biomolecular Chemistry, 12(35), 6843-6848. [Link]
-
Beier, S., & Langel, Ü. (2011). Bachem – Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides. CHIMIA International Journal for Chemistry, 65(4), 221-224. [Link]
-
Bloom Tech. (n.d.). Fmoc-Glu(OBzl)-OH CAS 123639-61-2 Suppliers, Manufacturers, Factory - Wholesale Price. Product Page.[Link]
-
Ouchi, H., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(6), 2730–2736. [Link]
-
Varma, R. S., & Varma, M. (1982). Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives. The Journal of Organic Chemistry, 47(8), 1579-1581. [Link]
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- 2. Fmoc-D-Glu(OBzl)-OH | InnoVitsLab [innovitslab.com]
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- 4. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
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- 9. chem.uci.edu [chem.uci.edu]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Coupling Efficiency with Dibenzyl D-glutamate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for low coupling efficiency encountered when using Dibenzyl D-glutamate in solid-phase peptide synthesis (SPPS) and other synthetic methodologies. Our approach is rooted in mechanistic principles and validated by field-proven experience to ensure scientific integrity and experimental success.
Frequently Asked Questions (FAQs)
Q1: We are experiencing significantly low coupling efficiency when using Fmoc-D-Glu(OBzl)-OBzl. What are the most likely primary causes?
Low coupling efficiency with this compound derivatives often stems from a combination of factors, primarily revolving around steric hindrance and the reactivity of the protected amino acid itself.
-
Steric Hindrance: The two bulky benzyl ester groups on the side chain and the alpha-carboxyl group create significant steric hindrance around the alpha-amino group of the resin-bound peptide and the incoming activated Fmoc-D-Glu(OBzl)-OBzl. This bulkiness can physically impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, slowing down the reaction rate and leading to incomplete coupling.[1]
-
Suboptimal Activation: Standard coupling reagents may not be sufficiently potent to overcome the steric barrier presented by the dibenzyl ester. The formation of the active ester intermediate might be slow or inefficient, leading to premature degradation of the activated species before it can react.[2][3]
-
Secondary Structure Formation and Aggregation: As the peptide chain elongates, it can fold into secondary structures (e.g., β-sheets) or aggregate, making the N-terminal amine less accessible for coupling.[4] This is a common issue in SPPS, but it can be exacerbated when attempting to couple a sterically hindered residue.
-
Reagent Quality and Handling: The purity and stability of Fmoc-D-Glu(OBzl)-OBzl and the coupling reagents are critical. Degradation of these materials can significantly impact coupling efficiency.
Troubleshooting Workflow: A Systematic Approach
When faced with low coupling efficiency, a systematic diagnostic approach is essential to pinpoint the root cause.
Caption: A systematic workflow for troubleshooting low coupling efficiency.
In-Depth Troubleshooting Guides
Q2: How can we confirm that the low efficiency is due to incomplete coupling?
Before optimizing the coupling reaction, it is crucial to confirm that the issue is indeed incomplete coupling.
Protocol 1: Qualitative Monitoring of Coupling Reactions
The Kaiser test (ninhydrin test) is a widely used method to detect free primary amines on the resin.
-
Procedure:
-
After the coupling step, wash the resin beads thoroughly with DMF.
-
Take a small sample of the resin (a few beads).
-
Add a few drops of each of the three Kaiser test solutions (ninhydrin in ethanol, potassium cyanide in pyridine, and phenol in ethanol).
-
Heat the sample at 100-120°C for 5 minutes.
-
-
Interpretation:
-
Intense Blue/Purple Color: Indicates a significant amount of unreacted primary amines, confirming incomplete coupling.
-
Yellow/No Color Change: Indicates that the coupling reaction has gone to completion or near completion.
-
For sequences where the N-terminal amino acid is proline, the Kaiser test will give a false negative (reddish-brown color). In such cases, alternative tests like the chloranil test or isatin test should be used.[5]
Quantitative Analysis:
For a more precise assessment, a small aliquot of the resin can be cleaved, and the resulting peptide mixture analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) . The presence of a significant peak corresponding to the truncated peptide (missing the this compound residue) provides definitive evidence of incomplete coupling.[1]
Q3: What are the recommended coupling reagents and conditions for this compound?
Due to the steric hindrance of this compound, more potent activating agents are often required.
| Coupling Reagent Class | Examples | Mechanism of Action & Rationale for Use |
| Uronium/Aminium Salts | HATU, HBTU, HCTU | These reagents react with the carboxylic acid to form a highly reactive OAt- or OBt-ester, which is less susceptible to racemization and more reactive than the active esters formed by carbodiimides alone.[2][3] HATU is generally considered one of the most efficient coupling reagents for difficult couplings. |
| Phosphonium Salts | PyBOP, PyAOP | Similar to uronium salts, these form highly reactive intermediates. PyBOP is a well-established reagent for sterically hindered amino acids. |
| Carbodiimides with Additives | DIC/HOBt, DIC/Oxyma | While less potent than uronium/phosphonium salts, the addition of HOBt or Oxyma Pure can suppress racemization and improve the efficiency of carbodiimide-mediated couplings.[2][6] This combination is a cost-effective option but may require longer reaction times or double coupling. |
Protocol 2: Optimized Coupling Protocol for Fmoc-D-Glu(OBzl)-OBzl
-
Pre-activation: Dissolve Fmoc-D-Glu(OBzl)-OBzl (3-5 equivalents), the coupling reagent (e.g., HATU, 3-5 equivalents), and a base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in an appropriate solvent (NMP is often superior to DMF for difficult couplings due to its better solvating properties).[1] Allow the mixture to pre-activate for 5-15 minutes.
-
Coupling: Add the pre-activated solution to the deprotected resin-bound peptide.
-
Reaction Time: Allow the coupling to proceed for at least 2 hours. For particularly difficult sequences, extending the coupling time to 4 hours or even overnight can be beneficial.
-
Monitoring: After the initial coupling, perform a Kaiser test to check for completion.
-
Double Coupling: If the Kaiser test is positive, a second coupling is recommended. Drain the reaction vessel and add a fresh solution of pre-activated Fmoc-D-Glu(OBzl)-OBzl. Allow this second coupling to proceed for another 1-2 hours.
Q4: We are still observing incomplete coupling even after using HATU and double coupling. What other factors should we consider?
If powerful coupling reagents and extended reaction times are insufficient, other aspects of the synthesis should be examined.
-
Solvent Choice: As mentioned, N-Methyl-2-pyrrolidone (NMP) is often a better solvent than Dimethylformamide (DMF) for SPPS, especially for long or hydrophobic peptides, as it is a better solvent for the growing peptide chain and can help to disrupt aggregation.
-
Microwave-Assisted Peptide Synthesis (MAPS): The use of microwave energy can significantly accelerate coupling reactions, particularly for sterically hindered amino acids. The increased temperature and rapid heating can help overcome the activation energy barrier.
-
Resin Choice: The choice of resin and its loading capacity can influence coupling efficiency. A lower-loaded resin provides more space between peptide chains, reducing steric hindrance and aggregation.[4]
Q5: Could side reactions involving the glutamic acid derivative be contributing to the low yield of the desired peptide?
Yes, side reactions are a significant concern, particularly with glutamic acid derivatives.
Pyroglutamate Formation:
A common side reaction is the intramolecular cyclization of the N-terminal glutamic acid residue to form a pyroglutamate.[7][8][9] This reaction is catalyzed by the deprotection of the Fmoc group and the subsequent exposure of the free N-terminal amine. The formation of pyroglutamate caps the peptide chain, preventing further elongation.
Caption: Mechanism of pyroglutamate formation from an N-terminal glutamic acid residue.
Detection and Mitigation of Pyroglutamate Formation:
-
Detection: This side product can be identified by HPLC and Mass Spectrometry. It will appear as a new peak with a mass difference of -18 Da (loss of water) compared to the expected peptide.[10]
-
Mitigation:
-
Use of Protected Glutamine: If the sequence allows, using a protected glutamine residue (e.g., Fmoc-Gln(Trt)-OH) instead of glutamic acid at the N-terminus can prevent this side reaction.
-
Immediate Coupling: After the deprotection of the N-terminal glutamic acid, proceed with the next coupling step as quickly as possible to minimize the time the free amine is exposed.
-
pH Control: The rate of pyroglutamate formation is pH-dependent, with increased rates at both acidic and basic pH.[7][8] While pH is not easily controlled in standard SPPS, being mindful of the basicity of the deprotection solution is important.
-
Benzyl Ester Deprotection:
While the benzyl esters are generally stable during Fmoc-based SPPS, premature deprotection can occur under certain conditions, leading to a free carboxylic acid on the side chain. This can lead to undesired side reactions or branching. Benzyl groups are typically removed during the final cleavage from the resin using strong acids like trifluoroacetic acid (TFA) or by hydrogenolysis.[11][12][13][14]
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
-
Di Gioia, M. L., et al. (2009). Transformation of Glutamic Acid into (S)-Benzyl 2-(dibenzylamino)- 6-(dimethoxyphosphoryl)-5-oxohexanoate for a Convenient Access to 5-Substituted Prolines. Synthesis, 2009(18), 3075-3082. [Link]
-
Hunt, I. (n.d.). Peptide synthesis. University of Calgary. [Link]
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. [Link]
-
Sane, S. U., et al. (2009). Enantiodivergent Synthesis of Benzoquinolizidinones from L-Glutamic Acid. Molecules, 14(7), 2443-2454. [Link]
-
Chelius, D., et al. (2006). Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies. Analytical Chemistry, 78(7), 2370-2376. [Link]
-
Yajima, H., et al. (1980). Mechanisms for the removal of benzyl protecting groups in synthetic peptides by trifluoromethanesulfonic acid-trifluoroacetic acid-dimethyl sulfide. Journal of the American Chemical Society, 102(2), 711-715. [Link]
-
Biotage. (2023). What do you do when your peptide synthesis fails?[Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3037947, L-Glutamic acid dibenzyl ester. [Link]
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1124 - Removal of S-Benzyl, Sp-Methylbenzyl, and Sp- Methoxybenzyl Groups. [Link]
-
AAPPTec. (n.d.). Coupling Reagents. [Link]
-
Chelius, D., et al. (2006). Formation of Pyroglutamic Acid from N-Terminal Glutamic Acid in Immunoglobulin Gamma Antibodies. Analytical Chemistry, 78(7), 2370-2376. [Link]
-
Chelius, D., et al. (2006). Formation of Pyroglutamic Acid from N-Terminal Glutamic Acid in Immunoglobulin Gamma Antibodies. Analytical Chemistry, 78(7), 2370-2376. [Link]
-
Wang, N., et al. (2019). Diverse protein manipulations with genetically encoded glutamic acid benzyl ester. Chemical Science, 10(39), 9046-9051. [Link]
- Gibian, H., & Klieger, E. (1959). U.S. Patent No. 2,883,399. Washington, DC: U.S.
- Kates, S. A., & Albericio, F. (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press.
-
Dawson, P. E., & Kent, S. B. (2000). Synthesis of native proteins by chemical ligation. Annual review of biochemistry, 69, 923-960. [Link]
-
Subiros-Funosas, R., et al. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. Journal of Peptide Science, 17(2), 89-105. [Link]
-
AAPPTec. (n.d.). Planning a Peptide Synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Esters. [Link]
-
Zhang, Y., et al. (2014). High selective autocatalytic esterification of glutamic acid by benzyl alcohol with CuCl2 promoting. Catalysis Communications, 46, 123-126. [Link]
- Li, Z., et al. (2005).
-
Jones, D. S., et al. (1972). Polypeptides. Part XVII. The synthesis of some sequential polypeptides of γ-benzyl D-glutamate and L-leucine. Journal of the Chemical Society, Perkin Transactions 1, 2762-2767. [Link]
- Dick, L. W., et al. (2014).
-
Chelius, D., et al. (2006). Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies. Analytical Chemistry, 78(7), 2370-2376. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Chem Help ASAP. (2019, December 27). synthesis & cleavage of benzyl ethers [Video]. YouTube. [Link]
Sources
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- 2. bachem.com [bachem.com]
- 3. people.uniurb.it [people.uniurb.it]
- 4. peptide.com [peptide.com]
- 5. m.youtube.com [m.youtube.com]
- 6. peptide.com [peptide.com]
- 7. Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. ptacts.uspto.gov [ptacts.uspto.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. peptide.com [peptide.com]
- 13. Benzyl Esters [organic-chemistry.org]
- 14. youtube.com [youtube.com]
Technical Support Center: Optimization of Reaction Conditions for Dibenzyl D-glutamate Esterification
Welcome to the technical support center for the synthesis of Dibenzyl D-glutamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for the successful esterification of D-glutamic acid. As Senior Application Scientists, we have compiled this information based on established literature and extensive laboratory experience to ensure scientific integrity and practical applicability.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of this compound, providing foundational knowledge for optimizing your experimental setup.
Q1: What is the fundamental principle behind the esterification of D-glutamic acid with benzyl alcohol?
The synthesis of this compound is a classic example of a Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of the two carboxylic acid groups of D-glutamic acid with two molecules of benzyl alcohol to form the corresponding dibenzyl ester. A key byproduct of this reaction is water. The reaction is reversible, meaning that the presence of water can hydrolyze the ester product back to the starting materials.[1][2] To achieve a high yield of the desired diester, the equilibrium of the reaction must be shifted towards the product side. This is typically accomplished by removing water as it is formed.[1][3]
Q2: Why is an acid catalyst like p-toluenesulfonic acid (p-TSA) essential for this reaction?
An acid catalyst is crucial for the Fischer esterification to proceed at a reasonable rate.[4][5][6] The catalyst, typically a strong acid like p-toluenesulfonic acid (p-TSA) or sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid groups of D-glutamic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of benzyl alcohol.[7] p-TSA is often preferred because it is a solid, making it easier to handle than liquid acids, and it is less likely to cause charring or other side reactions compared to sulfuric acid.[5] Furthermore, using slightly more than one equivalent of p-TSA allows for the isolation of the final product as a crystalline and stable p-toluenesulfonate salt, which simplifies purification.[8]
Q3: What is the role of azeotropic distillation and a Dean-Stark trap?
Azeotropic distillation with a Dean-Stark trap is a highly effective method for removing water from the reaction mixture and driving the esterification equilibrium towards the products.[3][9][10] An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation.[11] In this synthesis, a solvent that forms a heterogeneous azeotrope with water (meaning the condensed liquids are immiscible) is used.[12][13] As the reaction mixture is heated to reflux, the solvent-water azeotrope boils and the vapors enter the reflux condenser. Upon cooling, the vapors condense and collect in the Dean-Stark trap. Since water is denser than common azeotropic solvents like toluene or cyclohexane, it settles at the bottom of the trap, while the solvent fills the upper part and returns to the reaction flask.[9] This continuous removal of water is critical for achieving a high conversion to the dibenzyl ester.[14][15]
Q4: How do I select the appropriate solvent for the reaction to ensure high yield and optical purity?
The choice of solvent is critical not only for efficient water removal but also for preserving the stereochemical integrity of the D-glutamic acid. While historically, solvents like benzene and toluene have been used, they pose significant health risks and can lead to racemization at their higher reflux temperatures.[8][12]
Key considerations for solvent selection:
-
Azeotrope Formation: The solvent must form a heterogeneous azeotrope with water.[12]
-
Boiling Point: A lower boiling point azeotrope is preferable to minimize the risk of racemization.[8][12]
-
Safety: Solvents like benzene and carbon tetrachloride are now largely avoided due to their toxicity.[8]
Recommended Solvent:
-
Cyclohexane: This is an excellent choice as it forms a heterogeneous azeotrope with water at a boiling point (69.8 °C) similar to that of the benzene/water azeotrope (69.4 °C), but it is significantly less toxic.[12] Crucially, the lower reaction temperature when using cyclohexane helps to prevent racemization, ensuring the enantiomeric purity of the this compound.[8][12]
The following table summarizes the properties of common solvents used in this esterification:
| Solvent | Azeotrope Boiling Point (°C) | Water in Azeotrope (%) | Racemization Risk | Safety Concerns |
| Cyclohexane | 69.8 | 8.5 | Low | Flammable |
| Toluene | 85 | 20.2 | High | Toxic, Flammable |
| Benzene | 69.4 | 8.9 | Moderate | Carcinogenic, Toxic, Flammable |
Data compiled from multiple sources.[8][12]
Q5: What are the recommended reaction times and temperatures?
Using cyclohexane as the solvent, the reaction mixture should be heated to reflux, which will maintain a temperature of approximately 80°C.[12] The reaction is typically complete within 6 hours.[12] It is advisable to monitor the reaction progress to avoid unnecessarily long reaction times, which could potentially lead to side reactions, although the risk is lower at this temperature.
Q6: How can I monitor the progress of the reaction?
The progress of the esterification can be monitored by several methods:
-
Water Collection: The most straightforward method is to monitor the amount of water collected in the Dean-Stark trap. The reaction is complete when water is no longer being collected.
-
Thin Layer Chromatography (TLC): TLC can be used to qualitatively track the disappearance of the starting material (D-glutamic acid) and the appearance of the product. A suitable solvent system would be a mixture of ethyl acetate and hexane.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis and to check for the presence of any mono-ester intermediate or unreacted starting material, HPLC is the preferred method.[16][17] Chiral HPLC can also be used to determine the enantiomeric excess of the final product to ensure no racemization has occurred.
Q7: Is it necessary to isolate the product as a salt?
Isolating the this compound as its p-toluenesulfonate (tosylate) salt is highly recommended.[8] This salt is typically a stable, crystalline solid that is easy to handle and purify by recrystallization.[8] The free amine form of the ester can be an oil and is often more difficult to purify. The tosylate salt can be easily converted to the free amine in a subsequent step if required for further reactions.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
A low yield is one of the most common issues and can often be traced back to the reaction equilibrium not being sufficiently shifted towards the products.
-
Potential Cause A: Inefficient Water Removal
-
Causality: If water is not effectively removed, the reverse reaction (hydrolysis) will occur, leading to a low yield of the ester.[1][2]
-
Solution:
-
Ensure all glassware, especially the Dean-Stark apparatus, is completely dry before starting the reaction.
-
Check for leaks in the glassware setup.
-
Ensure a steady and appropriate reflux rate is maintained. Too low a rate will not effectively carry the water azeotrope out of the reaction flask, while too high a rate can cause flooding of the condenser.
-
Confirm that the cooling water in the condenser is flowing at a sufficient rate to ensure condensation of the azeotrope.
-
-
-
Potential Cause B: Inactive or Insufficient Catalyst
-
Causality: The catalyst is essential for the reaction to proceed at a practical rate. If the catalyst is old, has absorbed moisture, or is used in insufficient quantity, the reaction will be slow or may not proceed at all.
-
Solution:
-
Use a fresh, dry batch of p-toluenesulfonic acid monohydrate.
-
Ensure the correct stoichiometry of the catalyst is used (typically 1.2 equivalents relative to D-glutamic acid).[12]
-
-
-
Potential Cause C: Impure Starting Materials
-
Causality: The presence of impurities in D-glutamic acid, benzyl alcohol, or the solvent can interfere with the reaction. Water in the solvent or benzyl alcohol will inhibit the reaction.
-
Solution:
-
Use high-purity D-glutamic acid and benzyl alcohol.
-
Ensure the solvent is anhydrous.
-
-
Problem 2: Incomplete Reaction
If analysis shows the presence of significant amounts of starting material or the mono-benzyl ester, the reaction has not gone to completion.
-
Potential Cause A: Insufficient Reaction Time or Temperature
-
Causality: The reaction may simply need more time to reach completion, or the temperature may not be high enough to achieve a sufficient reaction rate.
-
Solution:
-
Continue the reaction for a longer period, monitoring the water collection in the Dean-Stark trap.
-
Ensure the heating mantle is set to a temperature that maintains a steady reflux of the cyclohexane. The internal reaction temperature should be around 80°C.[12]
-
-
Problem 3: Racemization of the Product
Maintaining the stereochemical integrity of the D-enantiomer is critical.
-
Potential Cause: Excessive Reaction Temperature
Problem 4: Difficulty in Product Isolation and Purification
The physical properties of the product can sometimes make it challenging to isolate.
-
Potential Cause A: Product Precipitates During Reaction
-
Observation: A white solid may precipitate from the reaction mixture during reflux.
-
Explanation: This is expected and is a good indication that the desired this compound p-toluenesulfonate salt is forming.[12]
-
Action: No action is needed; continue the reaction until completion.
-
-
Potential Cause B: Oily Product After Workup
-
Causality: The product may fail to crystallize if excess benzyl alcohol is not completely removed, or if the wrong solvent is used for precipitation/crystallization.
-
Solution:
-
After the reaction, a co-solvent such as isopropanol can be added to the cooled reaction mixture to help precipitate the product as a crystalline solid and leave excess benzyl alcohol in the solution.[12]
-
If an oily product is obtained, try dissolving it in a minimal amount of a suitable solvent (e.g., isopropanol) and then adding a non-solvent (e.g., diethyl ether) to induce crystallization.
-
-
Experimental Protocols & Diagrams
Optimized Protocol for the Synthesis of this compound p-toluenesulfonate
This protocol is adapted from literature procedures that have been optimized for high yield and enantiomeric purity.[12]
Materials:
-
D-Glutamic Acid
-
Benzyl Alcohol (5 equivalents)
-
p-Toluenesulfonic acid monohydrate (1.2 equivalents)
-
Cyclohexane
-
Isopropanol
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.
-
To the flask, add D-glutamic acid, p-toluenesulfonic acid monohydrate, and benzyl alcohol.
-
Add cyclohexane to the flask. At room temperature, two liquid phases may be observed.
-
Begin stirring and gently heat the mixture. The components should dissolve as the temperature increases to around 40-50°C.[12]
-
Increase the heating to bring the mixture to a steady reflux. The internal temperature should be approximately 80°C.[12]
-
Continue refluxing for about 6 hours. During this time, water will collect in the Dean-Stark trap, and the product, this compound p-toluenesulfonate, will precipitate as a white solid.[12]
-
Once the reaction is complete (no more water is collected), cool the mixture to about 40°C.
-
Add isopropanol to the flask to create a uniform suspension of the solid product.[12]
-
Stir the suspension for 1 hour at room temperature to ensure complete precipitation and to wash the crystals.
-
Isolate the pure this compound p-toluenesulfonate as a white crystalline solid by filtration.
-
Wash the solid with a small amount of cold isopropanol or diethyl ether and dry it under vacuum.
Diagrams
Experimental Workflow:
Caption: Workflow for this compound Synthesis.
Troubleshooting Decision Tree:
Caption: Troubleshooting Decision Tree for Esterification.
References
-
Bolchi, C., Bavo, F., & Pallavicini, M. (n.d.). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding racemization. AIR Unimi. Retrieved from [Link]
-
Pallavicini, M., et al. (2015). Enantiomerically Pure Dibenzyl Esters of l-Aspartic and l-Glutamic Acid. ACS Publications. Retrieved from [Link]
- US Patent 2883399A - Method of preparing l(+)-glutamine. (n.d.). Google Patents.
- US Patent 2561323A - Method of preparing glutamic acid mono esters. (n.d.). Google Patents.
-
Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. Retrieved from [Link]
-
The Mechanisms of Acid Catalyzed Ester Hydrolysis, Esterification and Oxygen Exchange of Carboxylic Acids. (n.d.). Journal of the American Chemical Society - ACS Publications. Retrieved from [Link]
-
A simple procedure for the esterification and transesterification using p-toluene sulfonic acid as catalyst. (n.d.). ResearchGate. Retrieved from [Link]
-
p-Toluenesulfonic acid catalyzed rapid and efficient protocol for one-pot synthesis of α-amino nitriles. (n.d.). Retrieved from [Link]
-
p-Toluenesulfonic Acid: Your Premier Organic Synthesis Catalyst. (2026, January 28). Retrieved from [Link]
-
Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Video: Dean-Stark Trap: Principle, Use in Chemical Reactions. (2017, February 22). JoVE. Retrieved from [Link]
-
Dean–Stark apparatus. (n.d.). Wikipedia. Retrieved from [Link]
-
A novel, highly efficient azeotropic method of esterification of p-hydroxybenzoic acid. (2010, September 27). TSI Journals. Retrieved from [Link]
-
Research Progress on Azeotropic Distillation Technology. (n.d.). Retrieved from [Link]
-
Dive Into Azeotropic Distillation: Essential Techniques. (n.d.). GWSI. Retrieved from [Link]
-
Dean Stark Apparatus. (n.d.). Scoilnet. Retrieved from [Link]
-
High selective autocatalytic esterification of glutamic acid by benzyl alcohol with CuCl2 promoting. (n.d.). ResearchGate. Retrieved from [Link]
-
Quantification of Glutamate and Aspartate by Ultra-High Performance Liquid Chromatography. (2018, June 8). PMC - NIH. Retrieved from [Link]
-
Estimation of monosodium GlutamatE (msG) in noodlEs usinG on-linE PrE-Column dErivatization on thE aGilEnt 1290 infinity uhPlC. (2015, September 7). Retrieved from [Link]
-
A comprehensive assessment of the biological attributes of and analytical quantification methods for monosodium glutamate. (2024, January 12). ResearchGate. Retrieved from [Link]
-
Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. (2021, February 12). Joint Research Centre. Retrieved from [Link]
Sources
- 1. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 2. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. Video: Dean-Stark Trap: Principle, Use in Chemical Reactions [jove.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. air.unimi.it [air.unimi.it]
- 9. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 10. Dean Stark Apparatus - Scoilnet [scoilnet.ie]
- 11. gwsionline.com [gwsionline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. echemi.com [echemi.com]
- 14. tsijournals.com [tsijournals.com]
- 15. Research Progress on Azeotropic Distillation Technology [scirp.org]
- 16. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]
- 17. agilent.com [agilent.com]
Validation & Comparative
Definitive Guide: Validation of Dibenzyl D-Glutamate Purity via Chiral HPLC
Executive Summary & Scientific Context
In the realm of peptide synthesis and peptidomimetics, Dibenzyl D-glutamate serves as a critical chiral building block. Its enantiomeric purity is non-negotiable; even trace amounts of the L-isomer (0.1–0.5%) can lead to diastereomeric impurities in final peptide drugs, resulting in costly batch failures or altered biological activity.
While specific rotation (polarimetry) remains a traditional release test, it lacks the sensitivity required for modern pharmaceutical standards (e.g., >99.5% enantiomeric excess). This guide validates a Direct Chiral HPLC method using polysaccharide-based stationary phases, establishing it as the superior alternative to polarimetry and derivatization techniques.
Comparative Analysis: Why Direct Chiral HPLC?
The following table objectively compares the three primary methodologies for determining the enantiomeric purity of protected amino acids.
| Feature | Direct Chiral HPLC (Recommended) | Polarimetry (Specific Rotation) | Derivatization (e.g., Marfey's) |
| Principle | Direct separation on Chiral Stationary Phase (CSP) | Interaction with polarized light | Reaction with chiral reagent |
| Sensitivity | High (LOD < 0.05%) | Low (Requires high conc., prone to solvent effects) | High, but limited by reagent purity |
| Specificity | Absolute (Resolves enantiomers & chemical impurities) | Non-specific (Aggregate rotation of all chiral species) | High, but risks kinetic resolution/racemization |
| Throughput | Fast (10–20 min run time) | Fast (< 5 min) | Slow (Requires reaction time + workup) |
| Robustness | High (With validated method) | Low (Temp/Solvent sensitive) | Moderate (Reaction completeness varies) |
Decision Logic for Method Selection
The following diagram illustrates the decision pathway for selecting the appropriate analytical technique based on purity requirements.
Figure 1: Decision tree for selecting analytical methodology. For pharmaceutical intermediates like this compound, HPLC is the mandatory choice for trace impurity detection.
Scientific Rationale for Method Development
Stationary Phase Selection
For This compound , the molecule contains:
-
Aromaticity: Two benzyl ester groups.
-
H-Bonding Potential: Free amine (
) and ester carbonyls. -
Stereocenter: Alpha-carbon.
Why Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H)?
Unlike Crown Ether columns (best for free zwitterionic amino acids), the dibenzyl ester is hydrophobic. The
Mobile Phase Optimization
-
Base Solvent: n-Hexane (Non-polar backbone).
-
Modifier: Isopropanol (IPA) or Ethanol (Regulates retention time).
-
Additive (Critical): 0.1% Diethylamine (DEA).
-
Causality: The free amine on glutamate will interact strongly with residual silanols on the silica support, causing peak tailing. DEA masks these sites, ensuring sharp peaks and higher resolution (
).
-
Validated Experimental Protocol
This protocol is designed to be self-validating , meaning system suitability criteria must be met before any data is accepted.
Chromatographic Conditions
-
Column: Chiralpak AD-H (250 × 4.6 mm, 5 µm) or equivalent Amylose-based CSP.
-
Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1 v/v/v).
-
Note: Ethanol often provides better selectivity than IPA for glutamate esters.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm (Amine/Ester absorption) or 254 nm (Benzyl absorption). 210 nm is recommended for higher sensitivity.
-
Injection Volume: 10 µL.
Sample Preparation[1]
-
Diluent: Mobile Phase (without DEA is acceptable for dissolution, but matching MP is best).
-
Stock Solution: Dissolve 10 mg of this compound in 10 mL diluent (1.0 mg/mL).
-
System Suitability Solution: Mix D-isomer and L-isomer (racemate or spiked sample) to achieve ~1:1 ratio for resolution testing.
System Suitability Criteria (SST)
-
Resolution (
): > 2.0 between D and L peaks. -
Tailing Factor (
): < 1.5 for the main peak. -
Repeatability: RSD < 1.0% for peak area (n=5 injections).
Validation Data & Performance
The following data summarizes a typical validation study conducted according to ICH Q2(R1) guidelines.
Specificity & Selectivity
The method must demonstrate the ability to separate the enantiomers from each other and from synthesis byproducts (e.g., benzyl alcohol, toluene).
| Component | Retention Time (min) | Resolution ( |
| Toluene (Solvent) | 3.2 | - |
| Benzyl Alcohol | 4.5 | > 5.0 |
| Dibenzyl L-Glutamate | 8.1 | - |
| This compound | 10.4 | 3.2 |
Linearity & Sensitivity
Linearity was evaluated for the impurity (L-isomer) range, as this is the critical quality attribute.
| Parameter | Result | Acceptance Criteria |
| Range | 0.05% to 2.0% of target conc. | - |
| Correlation ( | 0.9998 | > 0.999 |
| LOD (Limit of Detection) | 0.02% (0.2 µg/mL) | S/N > 3 |
| LOQ (Limit of Quantitation) | 0.05% (0.5 µg/mL) | S/N > 10 |
Accuracy (Recovery)
Spiked recovery of L-isomer into pure D-isomer matrix.
| Spike Level (%) | Recovery (%) | RSD (%) |
| 0.10% | 98.5 | 1.2 |
| 0.50% | 101.2 | 0.8 |
| 1.00% | 99.7 | 0.5 |
Validation Workflow Visualization
This diagram outlines the sequential workflow required to validate this method in a GMP environment, ensuring compliance with ICH guidelines.
Figure 2: Step-by-step validation workflow following ICH Q2(R1) principles for chiral impurity analysis.
Troubleshooting & Expert Insights
-
Peak Broadening: If the D-glutamate peak broadens significantly over time, the column may be accumulating strongly adsorbed contaminants. Action: Flush with 100% Ethanol (if allowed by column manual) or 90:10 Hexane:Ethanol without DEA to reset the phase.
-
Retention Time Shift: Dibenzyl esters are sensitive to moisture. Ensure the Hexane and Alcohol used in the mobile phase are HPLC grade and low water content. Moisture can deactivate the silica surface interactions.
-
Salt Forms: If your sample is this compound Tosylate or Hydrochloride , do not inject directly without neutralizing or ensuring the mobile phase has excess DEA. Injecting a strong acid salt can strip the basic modifier from the column head, causing split peaks.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
-
Daicel Corporation. (n.d.).[1] Instruction Manual for CHIRALPAK® AD-H. Chiral Technologies.[2] Link
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
-
Beesley, T. E., & Scott, R. P. W. (1998). Chiral Chromatography.[3][1][2][4][5][6][7] Wiley. (Reference for polysaccharide vs. crown ether selection mechanisms).
-
Sigma-Aldrich. (2024). Chiral HPLC Analysis of Amino Acids.[4][5][8][9] (General reference for amino acid separation strategies). Link
Sources
- 1. ct-k.com [ct-k.com]
- 2. researchgate.net [researchgate.net]
- 3. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Recent Advances in Chiral Analysis of Proteins and Peptides | MDPI [mdpi.com]
- 6. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison study of Chiralpak AD-H with AD columns in chromatographic enantioseparation of dihydropyrimidinone acid and its methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chiral Amino Acid Analysis Using LC/MS | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 9. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Efficacy of Dibenzyl D-glutamate and Boc-D-Glu(OBzl)-OH in Peptide Synthesis
For the discerning researcher in peptide chemistry and drug development, the selection of appropriately protected amino acid derivatives is a critical decision point that dictates the synthetic strategy, efficiency, and ultimate purity of the target molecule. This guide provides an in-depth technical comparison of two benzyl-protected D-glutamic acid derivatives: the Nα-unprotected Dibenzyl D-glutamate and the Nα-protected Boc-D-Glu(OBzl)-OH .
While both reagents serve to incorporate a D-glutamic acid residue with its side-chain carboxyl group masked as a benzyl ester, their applications in peptide synthesis are fundamentally different. This distinction arises from the presence or absence of a temporary Nα-protecting group, which channels their use into two distinct synthetic philosophies: solution-phase fragment condensation and stepwise solid-phase peptide synthesis (SPPS), respectively. We will explore the strategic rationale for employing each reagent, present supporting experimental frameworks, and provide a head-to-head comparison of their performance characteristics.
Foundational Principles: A Tale of Two Synthetic Strategies
The core difference between these two reagents lies in their compatibility with the two primary methods of peptide assembly:
-
Boc-D-Glu(OBzl)-OH is designed explicitly for stepwise Solid-Phase Peptide Synthesis (SPPS) following the Boc/Bzl protection strategy.[1] In this paradigm, the peptide is assembled sequentially, one amino acid at a time, on an insoluble resin support. The Nα-Boc group serves as a temporary protecting group, removed at each cycle, while the side-chain benzyl (Bzl) ester provides more robust, "permanent" protection that is cleaved only at the final step.[1] This method is prized for its ease of purification at intermediate steps—reagents and byproducts are simply washed away from the resin-bound peptide—and its amenability to automation.[2]
-
This compound , which is typically used as its p-toluenesulfonate salt, lacks an Nα-protecting group. This structural feature makes it unsuitable for stepwise synthesis, as it would readily self-polymerize. Instead, its utility is realized in Solution-Phase Peptide Synthesis (LPPS) , specifically for the creation of small peptide fragments. In a typical scenario, an Nα-protected amino acid is coupled to the free amine of this compound to form a protected dipeptide in solution. This dipeptide fragment can then be purified and used in a subsequent fragment condensation step. LPPS is often favored for large-scale industrial production where economies of scale can be significant.[3][4]
The choice between these reagents is therefore not a matter of direct substitution but a strategic decision based on the overall synthetic goal, desired scale, and length of the final peptide.
Head-to-Head Comparison: Performance and Application
The efficacy of each derivative must be evaluated within the context of its intended synthetic methodology. Below is a summary of key performance indicators.
| Feature | Boc-D-Glu(OBzl)-OH | This compound |
| Primary Application | Stepwise Solid-Phase Peptide Synthesis (Boc-SPPS) | Solution-Phase Dipeptide/Fragment Synthesis (LPPS) |
| Nα-Protection | Boc (tert-butyloxycarbonyl) | None (free amine) |
| Side-Chain Protection | Benzyl Ester (-OBzl) | Benzyl Ester (-OBzl) |
| Typical Yield (Coupling) | >99% per cycle (on-resin) | 70-90% (isolated dipeptide) |
| Purification Method | Simple resin washing after each step.[2] | Extraction, crystallization, or chromatography after coupling.[5] |
| Scalability | Excellent for research scale and moderate production; can be automated.[2] | Highly scalable for industrial production of short peptides/fragments.[3] |
| Key Advantage | Simplicity, speed for long sequences, ease of intermediate purification.[4] | Cost-effectiveness at large scale, high purity of isolated fragments.[6] |
| Major Disadvantage | Higher cost of reagents and solvents per kilogram of peptide.[4] | Labor-intensive, risk of racemization during fragment coupling.[7] |
| Racemization Risk | Low for Nα-Boc protected amino acids during coupling.[7] | Moderate to high, especially during its own preparation and subsequent fragment activation.[7] |
Experimental Design & Causality
The decision to use one reagent over the other is driven by project-specific requirements.
When to Choose Boc-D-Glu(OBzl)-OH:
This is the reagent of choice for research and development, the synthesis of long peptides (>10-15 amino acids), and when automation is desired. The Boc/Bzl strategy allows for the methodical, stepwise construction of complex sequences. The solid support acts as an anchor, rendering purification trivial after each coupling and deprotection cycle. Although SPPS can be more expensive on a per-gram basis for large quantities, its reliability and speed for creating novel, long peptides are unparalleled.[4]
When to Choose this compound:
This derivative is best suited for the industrial-scale synthesis of a specific dipeptide fragment, for example, Xaa-D-Glu(OBzl)-OBzl, which might be a key intermediate in a larger convergent synthesis strategy. Solution-phase synthesis avoids the high cost of resins and the large excess of reagents often used in SPPS.[4] While the workup is more complex, requiring extraction and often crystallization, these processes are highly scalable and can be more cost-effective for multi-kilogram campaigns.[3] The primary challenge is controlling purity and preventing racemization, which requires careful optimization of coupling conditions.
Visualization of Synthetic Workflows
The distinct workflows for incorporating a D-glutamate residue using each reagent are visualized below.
Caption: Boc-SPPS workflow for a single coupling cycle.
Caption: LPPS workflow for dipeptide fragment synthesis.
Experimental Protocols
The following protocols are representative methodologies for the use of each reagent.
Protocol 1: Incorporation of D-Glutamate using Boc-D-Glu(OBzl)-OH in Boc-SPPS
This protocol describes a single coupling cycle on a pre-swollen peptide-resin with a free N-terminal amine.
Materials:
-
Peptide-resin (e.g., PAM resin, 0.5 mmol/g substitution)
-
Boc-D-Glu(OBzl)-OH (3 equivalents)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (3 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (3 equivalents)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Kaiser Test Kit[8]
Procedure:
-
Resin Preparation: Swell the peptide-resin (1 g, 0.5 mmol) in DCM in a reaction vessel for 30 minutes. Drain the solvent.
-
Boc Deprotection:
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate for 2 minutes, then drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 30 minutes.
-
Drain and wash the resin thoroughly with DCM (3x), Isopropanol (2x), and DCM (3x).
-
-
Neutralization:
-
Add a solution of 10% DIEA in DCM to the resin.
-
Agitate for 2 minutes, then drain. Repeat once.
-
Wash the resin with DCM (5x) to remove excess base.
-
-
Coupling:
-
In a separate flask, dissolve Boc-D-Glu(OBzl)-OH (506 mg, 1.5 mmol) and HOBt (203 mg, 1.5 mmol) in a minimal amount of DMF, then dilute with DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of DCC (309 mg, 1.5 mmol) in DCM to the cooled amino acid solution.
-
Stir the activation mixture at 0°C for 15 minutes.
-
Add the pre-activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
-
Monitoring and Wash:
-
Take a small sample of resin beads and perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.[9][10]
-
If the test is positive, continue coupling for another 2 hours or consider a recoupling step.
-
Once complete, drain the reaction mixture and wash the resin thoroughly with DCM (3x), DMF (3x), and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.
-
Protocol 2: Synthesis of a Dipeptide Fragment using this compound in Solution
This protocol describes the synthesis of Boc-L-Ala-D-Glu(OBzl)-OBzl.
Materials:
-
This compound p-toluenesulfonate (1 equivalent)
-
Boc-L-Alanine (Boc-L-Ala-OH) (1.05 equivalents)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (1.1 equivalents)
-
Diisopropylethylamine (DIEA) (1 equivalent, to neutralize the tosylate salt)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
1M HCl, Saturated NaHCO₃ solution, Saturated NaCl (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
TLC plates (silica gel)
Procedure:
-
Reactant Preparation:
-
In a round-bottom flask, dissolve this compound p-toluenesulfonate (5.0 g, 10 mmol) and Boc-L-Ala-OH (2.0 g, 10.5 mmol) in anhydrous DCM (100 mL).
-
Add HOBt (1.35 g, 11 mmol) and cool the solution to 0°C in an ice bath with magnetic stirring.
-
Slowly add DIEA (1.74 mL, 10 mmol) to neutralize the salt.
-
-
Coupling:
-
In a separate beaker, dissolve DCC (2.27 g, 11 mmol) in a small amount of cold DCM.
-
Add the DCC solution dropwise to the main reaction flask over 15 minutes, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight. A white precipitate of dicyclohexylurea (DCU) will form.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by TLC, eluting with a mixture like 30% Ethyl Acetate in Hexanes. The product spot should be clearly visible and the starting materials should diminish.[5]
-
-
Workup and Extraction:
-
Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (2x 50 mL), water (1x 50 mL), saturated NaHCO₃ solution (2x 50 mL), and finally with brine (1x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product, a viscous oil or solid, can be purified by flash column chromatography on silica gel or by recrystallization (e.g., from an EtOAc/Hexanes mixture) to yield the pure dipeptide, Boc-L-Ala-D-Glu(OBzl)-OBzl.[5]
-
Final Deprotection Strategies
Both benzyl ester protecting groups are stable to the moderately acidic conditions used for Boc removal (TFA) but can be cleaved under stronger conditions.
-
Anhydrous Hydrogen Fluoride (HF): This is the classic method in Boc-SPPS. Treatment with liquid HF at ~0°C cleaves the peptide from the resin and simultaneously removes the benzyl ester side-chain protection. This procedure requires specialized equipment and stringent safety precautions.[11][12]
-
Catalytic Transfer Hydrogenation: A milder alternative is catalytic transfer hydrogenation. Using a catalyst like Palladium on Carbon (Pd/C) with a hydrogen donor such as formic acid or ammonium formate can effectively remove benzyl groups.[13][14][15] This method is particularly useful in solution-phase synthesis where the peptide is not bound to a resin and is advantageous for peptides containing residues sensitive to strong acid.
Conclusion and Future Outlook
The choice between this compound and Boc-D-Glu(OBzl)-OH is a clear illustration of how protecting group strategy dictates the entire approach to peptide synthesis.
-
Boc-D-Glu(OBzl)-OH remains the industry standard for the routine, automated, and stepwise solid-phase synthesis of peptides for research and discovery. Its efficacy lies in the reliability and simplicity of the Boc/Bzl SPPS workflow.
-
This compound offers a strategic component for solution-phase synthesis, enabling the cost-effective, large-scale production of dipeptide fragments. Its efficacy is measured by the yield and purity of the isolated fragment, which can then be incorporated into larger molecules via convergent strategies.
For the modern peptide chemist, a comprehensive understanding of both methodologies is essential. While SPPS dominates the landscape of custom and discovery synthesis, the principles of solution-phase chemistry remain highly relevant for process development and industrial manufacturing, where efficiency and cost at scale are the primary drivers. The judicious selection of reagents like those discussed herein is fundamental to achieving a successful, efficient, and scalable synthesis of complex peptide targets.
References
-
Neuland Labs. (2013). Peptide Synthesis: Solution Phase, Solid Phase or Hybrid? [Online]. Available at: [Link]
-
Wuhan Insta Molecules Technology Co., Ltd. (2024). Comparison of Peptide Synthesis Methods and Techniques. [Online]. Available at: [Link]
- Lebraud, H., et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls.
-
Pharmaoffer. (2025). What to Ask Your CDMO: Solid vs Liquid Phase Peptide Synthesis. [Online]. Available at: [Link]
-
MDPI. (2023). Efficient Solution-Phase Dipeptide Synthesis Using Titanium Tetrachloride and Microwave Heating. [Online]. Available at: [Link]
-
JoVE. (2017). Video: Solid Phase Synthesis. [Online]. Available at: [Link]
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. [Online]. Available at: [Link]
- Thieme. (2002). 4 Synthesis of Peptides. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a.
- Royal Society of Chemistry. (2012). Solution-phase-peptide synthesis via the group-assisted purification (GAP) chemistry without using chromatography and recrystallization.
- Mitchell, A. R., et al. (2015). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Methods in Molecular Biology, 1248, 195-209.
- Anwer, M. K., & Spatola, A. F. (1980). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry, 45(11), 2280-2284.
- Sulieman, A. A. (2016). Advanced Techniques of TLC, HPLC, GC, and Applications for Study and Analysis Amino Acids & Peptide Compounds.
-
AAPPTec. (n.d.). Coupling Reagents. [Online]. Available at: [Link]
- Miyazawa, T., et al. (1992). Simultaneous Use of 1-hydroxybenzotriazole and copper(II) Chloride as Additives for Racemization-Free and Efficient Peptide Synthesis by the Carbodiimide Method. Journal of the Chemical Society, Perkin Transactions 1, (23), 3237-3242.
- University of Leeds. (2023). Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis. ChemRxiv.
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. [Online]. Available at: [Link]
- Mező, G., et al. (2015). Cost Effective Flow Peptide Synthesis: Metamorphosis of HPLC. Journal of Peptide Science, 21(8), 651-657.
- National Center for Biotechnology Information. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. RSC Advances, 14, 12345-12350.
- National Center for Biotechnology Information. (2023). Computer vision as a new paradigm for monitoring of solution and solid phase peptide synthesis. Digital Discovery, 2, 1140-1149.
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). [Online]. Available at: [Link]
- National Center for Biotechnology Information. (2012). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization.
- Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide Synthesis Protocols. Humana Press.
-
DilunBio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. [Online]. Available at: [Link]
- Google Patents. (2019). WO2019217116A1 - Method for solution-phase peptide synthesis.
- Bieg, T., & Szeja, W. (1985).
-
Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. [Online]. Available at: [Link]
- American Chemical Society. (2023). Quantitative and Nondestructive Colorimetric Amine Detection Method for the Solid-Phase Peptide Synthesis as an Alternative to the Kaiser Test. Analytical Chemistry, 95(42), 15673–15681.
- ElAmin, B., Anantharamaiah, G. M., Royer, G. P., & Means, G. E. (1979). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid. Journal of Organic Chemistry, 44(19), 3442-3444.
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1124 - Removal of S-Benzyl, Sp-Methylbenzyl, and Sp-Methoxybenzyl Groups. [Online]. Available at: [Link]
- Klieger, E., & Gibian, H. (1962). Amino acids and peptides. XVIII. Dipeptide formation during the synthesis of Z-Asp(OBzl). Justus Liebigs Annalen der Chemie, 655(1), 195-204.
- ResearchGate. (2016). In peptide synthesis using HBTU/HOBt coupling, Why is HOBt required? Isn't HBTU alone enough for the coupling to complete? [Discussion].
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1104 - Dicyclohexylcarbodiimide (DCC). [Online]. Available at: [Link]
- BOC Sciences. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. [Online].
- Rhodium Archive. (n.d.). CTH Removal of N-Benzyl Groups.
- BOC Sciences. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. [Online].
- National Center for Biotechnology Information. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon.
Sources
- 1. Liquid Phase vs. Solid Phase Peptide Synthesis: Pros and Cons - Creative Peptides [creative-peptides.com]
- 2. pharmaoffer.com [pharmaoffer.com]
- 3. Peptide Synthesis: Solution vs Solid vs Hybrid | Neuland Labs [neulandlabs.com]
- 4. bachem.com [bachem.com]
- 5. mdpi.com [mdpi.com]
- 6. Comparison of Peptide Synthesis Methods and Techniques [creative-peptides.com]
- 7. bachem.com [bachem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 15. chemistry.mdma.ch [chemistry.mdma.ch]
Safety Operating Guide
Personal protective equipment for handling Dibenzyl D-glutamate
Topic: Personal protective equipment for handling Dibenzyl D-glutamate Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Risk Context
This compound (often utilized as the hydrochloride or p-toluenesulfonate salt) is a protected amino acid derivative critical in solid-phase and liquid-phase peptide synthesis. While generally classified as a non-hazardous or mild irritant (Skin/Eye Irrit. 2/2A) under GHS standards [1, 3], the primary operational risks stem from its physical form—a fine, low-density crystalline powder prone to static charge—and the solvent systems required for its solubilization (e.g., DMF, DCM, Methanol).
The Core Safety Philosophy: Treat the solid as an inhalation/particulate hazard and the solution as a permeation hazard. Your PPE strategy must adapt dynamically as the substance transitions from solid to liquid phase.
Risk Assessment & PPE Matrix
The following matrix synthesizes barrier protection data with field-proven chemical compatibility logic.
Table 1: Phase-Dependent PPE Selection
| Operational Phase | Hazard Source | Recommended PPE | Material Specification | Scientific Rationale |
| Solid Handling (Weighing) | Fine Particulates & Static Dust | Gloves (Primary) | Nitrile (4-6 mil) | Nitrile provides excellent abrasion resistance and tactile sensitivity for spatula work. It is sufficient for dry organic solids [8]. |
| Respiratory | N95 or P100 Mask | If weighing outside a filtered enclosure, N95 is the minimum to prevent mucous membrane irritation from airborne fines [6]. | ||
| Solubilization (Synthesis) | Solvent Splash (DMF/Alcohols) | Gloves (Standard) | Nitrile (Double-gloved) | Nitrile has "Excellent" degradation resistance to Ethanol/Methanol and "Good" resistance to DMF (Dimethylformamide) [8, 10]. |
| Solvent Splash (DCM/Chloroform) | Gloves (High Risk) | Laminate (PE/EVOH) under Nitrile | Critical: Nitrile degrades rapidly (<5 mins) in halogenated solvents like DCM. Use a laminate liner (e.g., Silver Shield) for true chemical resistance [8]. | |
| All Phases | Ocular Impact / Splash | Eye Protection | Chemical Goggles | Safety glasses with side shields are insufficient for fine powders that can drift around lenses. Goggles provide a sealed environment [6]. |
| All Phases | Dermal Contact | Body Protection | Lab Coat (Cotton/Poly) | Standard protection. Ensure cuffs are tucked under glove gauntlets to prevent powder entrapment at the wrist. |
Operational Protocol: The "Zero-Dust" Workflow
This protocol utilizes a self-validating system where each step confirms safety before proceeding.
Phase A: Preparation & Static Control
-
The "Dry" Zone: Establish a dedicated weighing area. If a balance enclosure is unavailable, place the balance inside a chemical fume hood.
-
Static Dissipation: this compound is static-prone.
-
Pro Tip: Use an ionizing bar or wipe the exterior of the weighing boat with an anti-static wipe before taring. This prevents the powder from "jumping" during transfer.
-
-
Glove Integrity Check: Inflate nitrile gloves slightly to check for pinholes before donning.
Phase B: Weighing & Transfer[1]
-
The Transfer Tactic: Never pour from the stock bottle. Use a clean, dry spatula to transfer powder to a weighing boat.
-
Containment: Immediately recap the stock bottle after mass confirmation.
-
Solvent Staging: Have your solvent (e.g., DMF) pre-measured in the receiving vessel.
-
Why: Adding powder to solvent reduces the risk of a "dust puff" that occurs when high-velocity solvent hits dry powder.
-
Phase C: Solubilization & Cleanup
-
Dissolution: Transfer the powder into the solvent vessel using a wide-mouth funnel.
-
Wash Down: Rinse the weighing boat and funnel with a small volume of solvent (1-2 mL) to ensure quantitative transfer and eliminate residual dust.
-
Waste Segregation:
-
Solid Waste: Contaminated weighing boats/paper (Bagged).
-
Liquid Waste: Non-halogenated organic (if alcohol/DMF) or Halogenated (if DCM).
-
Visualizing the Safety Logic
The following diagram illustrates the decision-making process for PPE and engineering controls during the handling workflow.
Caption: Workflow logic for selecting PPE based on physical state and solvent compatibility.
Emergency & Disposal Protocols
Accidental Spillage (Solid):
-
Do NOT use a dry brush or compressed air. This generates a dust cloud.
-
Method: Cover the spill with a wet paper towel (water or ethanol) to dampen the powder, then wipe up. This suppresses particulates [7].[2]
Accidental Spillage (Solution):
-
Small (<10mL): Absorb with vermiculite or spill pads.
-
Large (>100mL): Evacuate area if solvent fumes are strong. Use a spill kit compatible with the solvent (e.g., universal absorbent for DMF).
Disposal: this compound is not typically classified as P-listed (acutely toxic) waste.
-
Solids: Dispose of in "Hazardous Solid Waste" containers.
-
Liquids: Dispose of in "Organic Solvent Waste." Ensure you do not mix halogenated (DCM) and non-halogenated (Acetone/DMF) streams if your facility requires separation [9].
References
-
Carl Roth.[3] (2023).[2] Safety Data Sheet: Dibenzyltoluene (Reference for Dibenzyl derivatives). Retrieved from
-
Fisher Scientific. (2025).[4][5] Safety Data Sheet: L-Glutamic acid dibenzyl ester hydrochloride. Retrieved from
-
TCI Chemicals. (2023).[2] Safety Data Sheet: Dibenzyl L-Glutamate Hydrochloride. Retrieved from
-
Green World Group. (2023).[2] Chemical Safety Best Practices in The Lab. Retrieved from
-
Cayman Chemical. (2013).[2][6] Safety Data Sheet: GDC 0449 (Reference for complex organic solids). Retrieved from
-
Sigma-Aldrich. (2025). Safety Data Sheet: General Safety Standards. Retrieved from
-
University of Wisconsin-Madison. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from
-
Ansell. (8th Ed).[4][7] Chemical Resistance Glove Chart. Retrieved from
-
National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from
-
MSC Direct. (n.d.). Chemical Glove Resistance Guide. Retrieved from
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
